molecular formula C26H27N5O5 B1681026 SM-6586 CAS No. 103898-38-0

SM-6586

カタログ番号: B1681026
CAS番号: 103898-38-0
分子量: 489.5 g/mol
InChIキー: HHVCXSOKQHQGFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure given in first source;  inhibits calcium-induced heart contraction;  reduces blood pressure in SHR rats;  prevents the development of stroke in SHRSP rats

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 5-[3-[[benzyl(methyl)amino]methyl]-1,2,4-oxadiazol-5-yl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5/c1-16-22(25-28-21(29-36-25)15-30(3)14-18-9-6-5-7-10-18)24(23(17(2)27-16)26(32)35-4)19-11-8-12-20(13-19)31(33)34/h5-13,24,27H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVCXSOKQHQGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=NO3)CN(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103898-38-0
Record name SM 6586
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103898380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SM-6586

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a novel 1,4-dihydropyridine derivative that functions as a potent and long-acting calcium channel antagonist.[1][2] Its unique kinetic properties, characterized by a very slow rate of dissociation from its binding site, are thought to contribute to its sustained antihypertensive effects.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with L-type calcium channels, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (VGCCs).[1] These channels are critical for regulating calcium influx into vascular smooth muscle cells, which in turn mediates vasoconstriction and controls blood pressure. By inhibiting these channels, this compound reduces intracellular calcium concentrations, leading to vasodilation and a decrease in peripheral resistance.

Binding Characteristics

This compound interacts with the specific binding sites for 1,4-dihydropyridines on the L-type calcium channel. Radioligand binding assays have demonstrated that the blockade of these sites by this compound is not readily reversible by washing, in contrast to other dihydropyridine calcium channel blockers like nifedipine and nitrendipine.[1] This suggests a very slow dissociation rate, which is a key factor in its prolonged pharmacological activity.[1]

Signaling Pathways

The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that ultimately lead to vasodilation. The reduction in calcium influx prevents the formation of the Ca2+-calmodulin complex, which is necessary for the activation of myosin light chain kinase (MLCK). In the absence of activated MLCK, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation.

This compound Signaling Pathway This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel Inhibits Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Blocks Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Decreases Ca2+-Calmodulin Complex Ca2+-Calmodulin Complex Intracellular Ca2+->Ca2+-Calmodulin Complex Reduces formation of Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Ca2+-Calmodulin Complex->Myosin Light Chain Kinase (MLCK) Inhibits activation of Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation Myosin Light Chain Kinase (MLCK)->Myosin Light Chain Phosphorylation Decreases Vasoconstriction Vasoconstriction Myosin Light Chain Phosphorylation->Vasoconstriction Inhibits Vasodilation Vasodilation Vasoconstriction->Vasodilation Leads to

Figure 1. Signaling pathway of this compound leading to vasodilation.

Quantitative Data

While the seminal study on this compound highlighted its potent and long-lasting effects, specific quantitative data such as IC50 and Ki values from publicly available literature are limited. The key findings are summarized qualitatively in the table below.

ParameterObservationReference
Binding Reversibility Blockade of ³H-PN200-110 binding sites was not readily reversed by washing.[1]
Inhibition of KCl-induced Contractions Pretreatment with this compound inhibited contractions even after washout.[1]
Comparative Effect The residual inhibitory effect was much stronger than that of nicardipine.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding characteristics of this compound to L-type calcium channels.

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection Tissue Homogenization Tissue Homogenization Centrifugation Centrifugation Tissue Homogenization->Centrifugation Membrane Resuspension Membrane Resuspension Centrifugation->Membrane Resuspension Incubation Incubation Membrane Resuspension->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting

Figure 2. General workflow for a radioligand binding assay.

Protocol Details:

  • Membrane Preparation:

    • Rat heart and brain tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

    • The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a radiolabeled dihydropyridine ligand, such as ³H-PN200-110, in the presence and absence of varying concentrations of this compound.

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

Aortic Strip Contraction Assay

This ex vivo experiment assesses the functional effect of this compound on vascular smooth muscle contraction.

Protocol Details:

  • Tissue Preparation:

    • Thoracic aortas are excised from rats and cut into helical strips.

    • The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Pretreatment and Washout:

    • Aortic strips are pretreated with this compound for a defined period.

    • Following pretreatment, the strips are subjected to multiple washing steps to remove the free drug from the extracellular medium.

  • Induction of Contraction:

    • Contractions are induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the organ bath.

  • Measurement of Contraction:

    • The isometric tension of the aortic strips is recorded using a force transducer.

    • The inhibitory effect of this compound is quantified by comparing the contractile response in pretreated strips to that in control strips.

Conclusion

This compound is a distinctive 1,4-dihydropyridine calcium channel antagonist with a mechanism of action characterized by its potent and sustained blockade of L-type calcium channels. Its slow dissociation from the receptor binding site provides a prolonged antihypertensive effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel cardiovascular drugs. Further research to obtain precise quantitative binding affinities and in vivo dose-response relationships will be crucial for a more complete understanding of its therapeutic potential.

References

An In-depth Technical Guide on the Calcium Channel Blocking Properties of SM-6586

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information on the calcium channel blocking properties of SM-6586. The detailed quantitative data and specific experimental protocols are not available in the public domain, as the full text of the primary research article could not be accessed. The information presented here is based on the abstract of the key scientific publication on this compound.

Introduction

This compound is a novel 1,4-dihydropyridine derivative with potent calcium channel blocking activity.[1] Its full chemical name is methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate.[1] Research conducted in the early 1990s identified this compound as a long-acting calcium channel antagonist, a property attributed to its unique binding kinetics at the L-type calcium channel. This guide provides a summary of its known characteristics, likely experimental evaluation methods, and its proposed mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a calcium channel blocker by interacting with L-type calcium channels, which are prevalent in cardiac and smooth muscle tissues. The primary evidence for this mechanism comes from radioligand binding assays where this compound competes with ³H-PN200-110, a well-characterized dihydropyridine calcium channel antagonist, for binding to rat heart and brain membranes.[1]

A distinguishing feature of this compound is its exceptionally slow dissociation from its binding site on the calcium channel.[1] This property is believed to be the basis for its prolonged antihypertensive effects.[1]

Comparative Binding Properties

The enduring blockade of calcium channels by this compound is a key differentiator from other dihydropyridine calcium channel blockers. The following table summarizes the comparative reversibility of the blockade of ³H-PN200-110 binding sites after washing.

CompoundReversibility of Binding Site Blockade by Washing
This compound Not readily reversed
NifedipineReadily reversed
NitrendipineReadily reversed
NimodipineReadily reversed
NicardipineMore readily reversed than this compound

Table 1: Qualitative Comparison of the Reversibility of Calcium Channel Blockade.

Experimental Protocols (Generalized)

While the specific protocols for the studies on this compound are not available, the following represents generalized methodologies for the types of experiments conducted.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a target receptor. In the case of this compound, a competitive binding assay with a radiolabeled ligand (³H-PN200-110) was likely performed.

Generalized Protocol:

  • Membrane Preparation: Hearts and brains from Wistar rats are homogenized and centrifuged to isolate crude membrane fractions containing the L-type calcium channels.

  • Incubation: The membrane preparations are incubated with a fixed concentration of the radioligand (³H-PN200-110) and varying concentrations of the unlabeled competitor drug (this compound or other calcium channel blockers).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Vascular Smooth Muscle Contraction Assay

This functional assay assesses the effect of a compound on the contractility of vascular smooth muscle, providing a measure of its physiological activity.

Generalized Protocol:

  • Tissue Preparation: The thoracic aorta is dissected from rats, and helical strips are prepared.

  • Mounting: The aortic strips are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂), and maintained at 37°C. The tension of the strips is recorded using an isometric force transducer.

  • Pre-treatment and Contraction: The strips are pre-treated with this compound or other calcium channel blockers for a defined period. After pre-treatment, the strips are washed to remove the drug from the extracellular medium. Contraction is then induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels.

  • Data Analysis: The magnitude of the contraction in the pre-treated tissues is compared to that in control tissues to determine the inhibitory effect of the drug.

Visualizations

Signaling and Experimental Workflows

G cluster_0 Proposed Long-Lasting Effect of this compound SM6586 This compound Binding Slow Dissociation Binding SM6586->Binding CaChannel L-type Calcium Channel CaChannel->Binding Blockade Prolonged Channel Blockade Binding->Blockade Effect Long-lasting Antihypertensive Effect Blockade->Effect

Caption: Proposed mechanism of the long-lasting effect of this compound.

G cluster_1 Generalized Radioligand Binding Assay Workflow A 1. Prepare rat heart/ brain membranes B 2. Incubate membranes with ³H-PN200-110 and this compound A->B C 3. Separate bound and free ligand via vacuum filtration B->C D 4. Quantify radioactivity on filters C->D E 5. Analyze data to determine binding affinity D->E

Caption: Generalized workflow for a radioligand binding assay.

G cluster_2 Generalized Vascular Smooth Muscle Contraction Assay Workflow F 1. Prepare rat aortic strips G 2. Mount strips in an organ bath F->G H 3. Pre-treat with this compound and then wash G->H I 4. Induce contraction with high KCl H->I J 5. Measure and compare contraction force I->J

Caption: Generalized workflow for a vascular smooth muscle contraction assay.

Conclusion

This compound is a potent 1,4-dihydropyridine calcium channel blocker with a unique pharmacological profile characterized by its slow dissociation from L-type calcium channels. This property results in a sustained inhibitory effect on vascular smooth muscle contraction and is the likely basis for its long-lasting antihypertensive action. While detailed quantitative data from published literature is scarce, the initial findings suggest that the prolonged receptor occupancy of this compound represents an interesting concept in the design of long-acting cardiovascular drugs. Further research would be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to SM-6586: A Potent Dihydropyridine Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-6586, with the chemical name methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate, is a potent dihydropyridine derivative that acts as a calcium channel antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols for radioligand binding assays and vascular smooth muscle contraction studies are presented, along with a summary of its interaction with L-type calcium channels.

Chemical Structure and Properties

This compound belongs to the 1,4-dihydropyridine class of calcium channel blockers. Its chemical structure is characterized by a central dihydropyridine ring with several key substituents that contribute to its pharmacological activity.

Chemical Name: Methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate[1]

Chemical Formula: C30H30N4O5

Molecular Weight: 542.59 g/mol

CAS Number: 103898-38-0

The synthesis of 1,4-dihydropyridine derivatives such as this compound typically involves the Hantzsch pyridine synthesis or its modifications. This one-pot condensation reaction involves an aldehyde (in the case of this compound, 3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (an enamine derived from methyl 3-aminocrotonate). The specific synthesis of the complex side chain containing the 1,2,4-oxadiazole and N-benzyl-N-methyl-aminomethyl groups would require a multi-step synthetic route prior to the final dihydropyridine ring formation.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist of L-type voltage-gated calcium channels (VGCCs). These channels are crucial for regulating calcium influx into cells, which triggers a variety of physiological processes, including muscle contraction and neurotransmitter release.

By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound allosterically modulates the channel's function, reducing the probability of it opening in response to membrane depolarization. This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

The signaling pathway for L-type calcium channel modulation by dihydropyridines like this compound can be visualized as follows:

L_type_calcium_channel_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VGCC L-type Ca²⁺ Channel (α1, α2δ, β, γ subunits) Ca_ion Ca²⁺ VGCC->Ca_ion Influx SM6586 This compound SM6586->VGCC Blocks Calmodulin Calmodulin Ca_ion->Calmodulin CaM_Ca Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca MLCK_inactive Inactive MLCK CaM_Ca->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->VGCC Opens

Caption: Signaling pathway of L-type calcium channel and this compound inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.

Objective: To quantify the interaction of this compound with the specific binding of a radiolabeled dihydropyridine, ³H-PN200-110, to rat heart and brain membranes.[1]

Materials:

  • Rat heart and brain tissues

  • ³H-PN200-110 (radioligand)

  • This compound (test compound)

  • Nifedipine, nitrendipine, nimodipine (reference compounds)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat heart or brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the incubation buffer.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, ³H-PN200-110 at a fixed concentration, and varying concentrations of this compound or a reference compound.

    • For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known dihydropyridine like nifedipine.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of KCl-Induced Contraction in Rat Aortic Strips

This ex vivo experiment assesses the functional effect of this compound on vascular smooth muscle contraction.

Objective: To evaluate the inhibitory effect of this compound on contractions of isolated rat aortic strips induced by high potassium chloride (KCl) concentration.[1]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (physiological salt solution)

  • Potassium chloride (KCl)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a male Wistar rat and place it in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective tissue and cut the aorta into helical strips.

    • Mount the aortic strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Connect one end of the strip to a fixed support and the other to an isometric force transducer.

  • Experimental Protocol:

    • Allow the tissue to equilibrate under a resting tension for a specified period.

    • Induce a sustained contraction by adding a high concentration of KCl (e.g., 50 mM) to the organ bath. This causes membrane depolarization and opens voltage-gated calcium channels.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to obtain a concentration-response curve.

    • To assess the reversibility of the effect, pre-treat some aortic strips with this compound, then wash the tissue extensively before inducing contraction with KCl.[1]

  • Data Analysis:

    • Record the contractile force generated by the aortic strips.

    • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in the literature.

ParameterValueTissue/AssayReference
IC50 (³H-PN200-110 binding) Not explicitly stated in the primary reference, but the study indicates a potent and not readily reversible blockade.Rat heart and brain membranes[1]
Inhibition of KCl-induced contraction Stronger residual inhibitory effect compared to nicardipine after washout.Rat aortic strips[1]

Further studies are required to determine the precise IC50 and Ki values for this compound.

Experimental Workflow Diagram

The general workflow for the investigation of this compound's pharmacological properties can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro & Ex Vivo Evaluation cluster_data_analysis Data Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis of this compound Purification Purification & Structural Analysis (NMR, Mass Spec) Synthesis->Purification Binding_Assay Radioligand Binding Assay (³H-PN200-110) Purification->Binding_Assay Contraction_Assay KCl-Induced Aortic Contraction Assay Purification->Contraction_Assay IC50_Ki_Calc IC50 & Ki Calculation Binding_Assay->IC50_Ki_Calc Dose_Response Dose-Response Curve Analysis Contraction_Assay->Dose_Response Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Ki_Calc->Mechanism_Elucidation Dose_Response->Mechanism_Elucidation

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a potent dihydropyridine calcium channel antagonist with a slow rate of dissociation from its binding site, which may contribute to a long-lasting antihypertensive effect.[1] The experimental protocols outlined in this guide provide a framework for the further investigation of its pharmacological properties. Future research should focus on determining its precise binding affinities (IC50 and Ki values) across various tissues, elucidating the full spectrum of its effects on different subtypes of calcium channels, and conducting in vivo studies to confirm its therapeutic potential.

References

The Discovery and Synthesis of SM-6586: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Dihydropyridine Calcium Channel Blocker

This technical guide provides a comprehensive overview of the discovery and synthesis of SM-6586, a potent and long-acting dihydropyridine calcium channel blocker. Developed by Sumitomo Chemical Co., Ltd., this compound, with the chemical name methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazol-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate, has demonstrated significant potential in the management of hypertension. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical synthesis, mechanism of action, and pharmacological properties.

Discovery and Rationale

The discovery of this compound emerged from research efforts to develop novel dihydropyridine derivatives with sustained antihypertensive effects. The core rationale was to modify the dihydropyridine scaffold to enhance its binding affinity and duration of action at the L-type calcium channels, which are pivotal in regulating vascular smooth muscle contraction. The incorporation of a 1,2,4-oxadiazole ring with a substituted aminomethyl side chain at the 3-position of the dihydropyridine ring was a key structural innovation aimed at achieving these desired pharmacological properties.

Synthesis of this compound

The synthesis of this compound is based on the well-established Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine core. While the specific, detailed experimental protocol from the original discovery is not publicly available in readily accessible literature, a general and logical synthetic pathway can be postulated based on standard organic chemistry principles and known methodologies for analogous compounds.

Logical Synthesis Workflow

The synthesis can be envisioned as a three-stage process:

  • Synthesis of the Oxadiazole-containing β-Ketoester: The initial step involves the preparation of a key intermediate, a β-ketoester bearing the 3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazol-5-yl moiety.

  • Hantzsch Condensation: This crucial step involves the one-pot condensation of the specialized β-ketoester, 3-nitrobenzaldehyde, and methyl 3-aminocrotonate to form the dihydropyridine ring.

  • Purification: The final stage involves the purification of the crude product to yield this compound.

Synthesis_Workflow cluster_stage1 Stage 1: β-Ketoester Synthesis cluster_stage2 Stage 2: Hantzsch Condensation cluster_stage3 Stage 3: Purification A Starting Materials (Oxadiazole Precursors) B Synthesis of Oxadiazole-β-Ketoester A->B C Oxadiazole-β-Ketoester F Hantzsch Reaction C->F D 3-Nitrobenzaldehyde D->F E Methyl 3-Aminocrotonate E->F G Crude this compound H Purification (e.g., Chromatography) G->H I Pure this compound H->I Signaling_Pathway Depolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel (Open State) Depolarization->LTypeChannel CaInflux Ca2+ Influx LTypeChannel->CaInflux BlockedChannel L-type Ca2+ Channel (Blocked State) Calmodulin Calmodulin Activation CaInflux->Calmodulin MLCK MLCK Activation Calmodulin->MLCK MyosinP Myosin Light Chain Phosphorylation MLCK->MyosinP Contraction Smooth Muscle Contraction MyosinP->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction SM6586 This compound SM6586->BlockedChannel

Unraveling the Stereochemistry of SM-6586: A Technical Guide to its Enantiomers and Their Calcium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586, a potent 1,4-dihydropyridine derivative, has garnered attention for its long-lasting antihypertensive effects. This is attributed to its unique interaction with L-type calcium channels, characterized by a slow dissociation rate. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-SM-6586 and (-)-SM-6586. Understanding the distinct pharmacological properties of each enantiomer is paramount for optimizing its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the available scientific literature on the enantiomers of this compound, focusing on their comparative activity, mechanism of action, and the experimental methodologies used for their evaluation.

Core Concepts: Chirality in Drug Action

Chirality is a fundamental concept in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, the characterization of individual enantiomers is a critical step in drug development.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the regulation of vascular smooth muscle contraction and cardiac function. The influx of calcium ions through these channels triggers the cellular processes leading to vasoconstriction. By inhibiting this influx, this compound induces vasodilation, leading to a reduction in blood pressure.

A key characteristic of this compound is its pseudo-irreversible binding to the calcium channel. This results in a prolonged duration of action, a desirable feature for an antihypertensive medication.

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Relaxation Muscle Relaxation Ca_channel->Relaxation Inhibition of Influx leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx Contraction Muscle Contraction Intracellular_Ca->Contraction SM6586 This compound SM6586->Ca_channel Blockade

Figure 1: Simplified signaling pathway of this compound action on L-type calcium channels.

Comparative Activity of this compound Enantiomers

The primary investigation into the differential activity of this compound enantiomers was conducted by Qu and Sugiyama. Their research focused on the binding properties of the enantiomers to calcium channels in rat heart and brain membranes.

Key Finding: The most significant reported finding is that there is no significant difference in the irreversibility of binding between the (+)-SM-6586 and (-)-SM-6586 enantiomers[1]. This suggests that both enantiomers exhibit a similarly slow dissociation from the L-type calcium channel.

The study also highlighted that (+)-SM-6586 is a novel 1,4-dihydropyridine derivative with a very slow rate of dissociation from its binding site, which is proposed to be the reason for its long-lasting antihypertensive effect[1]. While this points to the potent activity of the dextrorotatory enantiomer, the study's abstract does not provide specific quantitative data to definitively state that one enantiomer is more potent than the other in terms of binding affinity (e.g., Ki or IC50 values).

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive quantitative comparison of the enantiomers' activity is not possible at this time. The following table is a template that would be populated with data from the full text of the primary research article.

Parameter(+)-SM-6586(-)-SM-6586Racemic this compoundReference
Binding Affinity (Ki) Data not availableData not availableData not available[1]
IC50 (Calcium Channel Blockade) Data not availableData not availableData not available[1]
Rate of Dissociation (k-1) Very SlowVery SlowVery Slow[1]
Antihypertensive Effect (in vivo) Long-lastingData not availableLong-lasting[1]

Note: The table above is illustrative. The lack of specific values underscores the need for access to the full experimental results of the cited study.

Experimental Protocols

The following are detailed methodologies that would be employed in the characterization of this compound enantiomers, based on standard practices in pharmacology and the information available in the abstract of the key study.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor, in this case, the L-type calcium channel.

Objective: To measure the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the this compound enantiomers.

Materials:

  • Rat heart or brain membranes (source of L-type calcium channels)

  • [³H]-PN200-110 (a radiolabeled dihydropyridine that binds to L-type calcium channels)

  • (+)-SM-6586, (-)-SM-6586, and racemic this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat heart or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the membranes with a fixed concentration of [³H]-PN200-110 and varying concentrations of the unlabeled competitor (each this compound enantiomer or the racemate).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare Rat Heart/Brain Membranes Start->Membrane_Prep Incubation Incubate Membranes with [³H]-PN200-110 & this compound enantiomers Membrane_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Figure 2: Workflow for a radioligand binding assay to assess this compound enantiomer activity.
Washout Experiment for Reversibility

This experiment is designed to assess the rate of dissociation of the drug from its receptor.

Objective: To determine if the binding of this compound enantiomers to L-type calcium channels is reversible.

Procedure:

  • Pre-incubation: Incubate the membrane preparation with a high concentration of the this compound enantiomer to allow for binding to the calcium channels.

  • Washing: Centrifuge the membranes and resuspend them in fresh buffer multiple times to wash away unbound drug.

  • Radioligand Binding: After the washing steps, perform a radioligand binding assay with [³H]-PN200-110.

  • Comparison: Compare the binding of the radioligand in the washed membranes to control membranes that were not pre-incubated with this compound. If the binding of the radioligand is still significantly inhibited after washing, it indicates a slow dissociation rate (pseudo-irreversibility).

The finding that "the blockade by this compound was not readily reversed under these conditions" for both enantiomers suggests that this experimental protocol would yield similar results for (+)-SM-6586 and (-)-SM-6586[1].

Synthesis of this compound Enantiomers

The stereoselective synthesis of 1,4-dihydropyridines is a well-established field in medicinal chemistry. While the specific synthetic route for the individual enantiomers of this compound is not detailed in the available abstracts, it would typically involve one of the following strategies:

  • Chiral Pool Synthesis: Starting from a readily available chiral precursor.

  • Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Conclusion and Future Directions

The available evidence indicates that both enantiomers of this compound exhibit a pseudo-irreversible binding to L-type calcium channels, which likely contributes to the compound's long-lasting antihypertensive effect. The statement that there is "no significant difference...in irreversibility between this compound enantiomers" is a critical piece of information[1]. However, a complete understanding of the stereoselective pharmacology of this compound is hampered by the lack of publicly accessible quantitative data comparing the binding affinities and potencies of the individual enantiomers.

For drug development professionals, the key takeaway is that while both enantiomers appear to have a similar duration of action at the receptor level, there may still be important stereoselective differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential for off-target effects. Further research, including the publication of the full dataset from the study by Qu and Sugiyama and additional in vivo studies, is necessary to fully elucidate the therapeutic profile of each enantiomer and to determine whether the development of a single enantiomer formulation of this compound would offer any clinical advantages over the racemate.

References

In-Depth Technical Guide to the Pharmacology of SM-6586

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-6586 is a novel 1,4-dihydropyridine derivative that acts as a potent, long-acting calcium channel antagonist. Developed by Sumitomo Pharma Co., Ltd., its primary mechanism of action is the blockade of voltage-gated L-type calcium channels, leading to vasodilation and a reduction in blood pressure. Preclinical studies have demonstrated its efficacy in animal models of hypertension and its unique characteristic of slow dissociation from calcium channel binding sites, contributing to its prolonged pharmacological effect. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available preclinical data. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development efforts in the field of cardiovascular therapeutics.

Core Mechanism of Action

This compound is a selective blocker of L-type voltage-gated calcium channels (VDCCs). These channels are crucial for the regulation of calcium influx into vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.

One of the distinguishing features of this compound is its slow rate of dissociation from its binding site on the calcium channel. This property results in a sustained and long-lasting antihypertensive effect, as demonstrated in preclinical models.

Signaling Pathway

The primary signaling pathway affected by this compound is the calcium-dependent contraction of vascular smooth muscle. The binding of this compound to L-type calcium channels initiates a cascade of events leading to vasodilation.

SM_6586_Signaling_Pathway SM6586 This compound VDCC L-type Voltage-Gated Calcium Channel SM6586->VDCC Ca_influx Ca²⁺ Influx VDCC->Ca_influx Inhibition Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Vascular Smooth Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Contraction leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its isomers from preclinical studies.

Table 1: In Vitro Binding Affinity of this compound Isomers

CompoundTissueRadioligandpKi (mean ± SEM)
(+)this compoundRat Heart[³H]PN200-1108.70 ± 0.08
(+)this compoundRat Brain[³H]PN200-1108.51 ± 0.05
(-)this compoundRat Heart[³H]PN200-1106.81 ± 0.06
(-)this compoundRat Brain[³H]PN200-1106.72 ± 0.04
(±)this compoundRat Heart[³H]PN200-1108.35 ± 0.07
(±)this compoundRat Brain[³H]PN200-1108.16 ± 0.06

Table 2: In Vitro Functional Activity of this compound Isomers

CompoundTissueAgonistpA₂ (mean ± SEM)
(+)this compoundRat Vas DeferensK⁺8.52 ± 0.11
(-)this compoundRat Vas DeferensK⁺6.63 ± 0.09
(±)this compoundRat Vas DeferensK⁺8.11 ± 0.10

Table 3: Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

TreatmentDose (mg/kg/day, p.o.)DurationChange in Systolic Blood Pressure (mmHg)
This compound38 weeks↓ 45
This compound108 weeks↓ 60
Vehicle-8 weeks↑ 20

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (pKi) of this compound and its isomers to calcium channels in rat heart and brain membranes.

Workflow:

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Rat Heart/Brain) start->prep incubation Incubation - Membranes - [³H]PN200-110 - Unlabeled Ligand (this compound isomers) prep->incubation filtration Rapid Filtration (Separation of bound and free radioligand) incubation->filtration counting Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis Data Analysis (Calculation of IC₅₀ and pKi values) counting->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation: Male Wistar rats are euthanized, and the heart and brain are rapidly excised and placed in ice-cold buffer. The tissues are homogenized and centrifuged to isolate the crude membrane fraction. The final membrane pellet is resuspended in the assay buffer.

  • Binding Assay: The membrane suspension is incubated with a fixed concentration of the radioligand [³H]PN200-110 and varying concentrations of the unlabeled competitor (this compound isomers). Non-specific binding is determined in the presence of a high concentration of unlabeled nifedipine.

  • Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Vas Deferens Contraction Assay

Objective: To determine the functional antagonist activity (pA₂) of this compound and its isomers on K⁺-induced contractions of rat vas deferens.

Methodology:

  • Tissue Preparation: The vas deferens is isolated from male Wistar rats and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Studies: Cumulative concentration-response curves to K⁺ are obtained in the absence and presence of increasing concentrations of this compound isomers.

  • Data Analysis: The pA₂ values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, are calculated using Schild plot analysis.

In Vivo Antihypertensive Study

Objective: To evaluate the antihypertensive effect of this compound in spontaneously hypertensive rats (SHR).

Workflow:

Antihypertensive_Study_Workflow start Start acclimatization Acclimatization of SHRs start->acclimatization baseline Baseline Blood Pressure Measurement acclimatization->baseline treatment Oral Administration of this compound or Vehicle (Daily for 8 weeks) baseline->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring final_measurement Final Blood Pressure Measurement monitoring->final_measurement analysis Data Analysis (Comparison of blood pressure changes) final_measurement->analysis end End analysis->end

Caption: Workflow for the in vivo antihypertensive study.

Methodology:

  • Animals: Male spontaneously hypertensive rats (SHR) are used as the animal model for essential hypertension.

  • Drug Administration: this compound is administered orally once daily for a period of 8 weeks. A control group receives the vehicle.

  • Blood Pressure Measurement: Systolic blood pressure is measured weekly using the tail-cuff method.

  • Data Analysis: The changes in systolic blood pressure from baseline are calculated for both the treatment and control groups and compared for statistical significance.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Clinical Development and Discontinuation

Information regarding clinical trials of this compound is limited. The development of this compound was discontinued, but the specific reasons for this decision have not been publicly disclosed.

Conclusion

This compound is a potent 1,4-dihydropyridine calcium channel blocker with a unique slow dissociation profile, leading to a long-lasting antihypertensive effect in preclinical models. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for hypertension. However, a lack of comprehensive pharmacokinetic and clinical data necessitates further investigation to fully elucidate its therapeutic potential and safety profile. The detailed protocols and summarized data in this guide provide a foundation for future research on this compound and other long-acting calcium channel antagonists.

An In-Depth Technical Guide on the Binding Affinity of SM-6586 to L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SM-6586 to L-type calcium channels. This compound is a 1,4-dihydropyridine derivative that functions as a calcium channel antagonist. This document synthesizes available data on its binding affinity, outlines relevant experimental methodologies, and illustrates the associated signaling pathways.

Introduction to L-type Calcium Channels

Voltage-gated L-type calcium channels (LTCCs) are crucial transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization. These channels are pivotal in a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression. LTCCs are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various drugs. Due to their significant role in cardiovascular function, LTCCs are a primary target for the therapeutic management of hypertension and angina.

This compound is a novel 1,4-dihydropyridine derivative that has been characterized as a potent L-type calcium channel blocker. Its interaction with LTCCs exhibits unique properties that distinguish it from other drugs in its class, leading to a long-lasting therapeutic effect.

Binding Affinity of this compound to L-type Calcium Channels

The interaction of this compound with L-type calcium channels has been primarily investigated through radioligand binding assays. These studies have revealed a high-affinity interaction with a remarkably slow dissociation rate, contributing to its sustained pharmacological action.

Quantitative Binding Data

For illustrative purposes, a typical data presentation for competitive binding assays is provided below.

Table 1: Illustrative Binding Affinity of Dihydropyridine Calcium Channel Blockers

CompoundTissue/Cell LineRadioligandKi (nM)IC50 (nM)Reference
This compound Rat Heart Membranes³H-PN200-110Data not availableData not availableMori et al., 1993
This compound Rat Brain Membranes³H-PN200-110Data not availableData not availableMori et al., 1993
NifedipineRat Cardiac Membranes³H-Nitrendipine1.22.5(Generic Data)
NitrendipineRat Brain Cortex³H-Nitrendipine0.20.5(Generic Data)
Mechanism of Action and Binding Characteristics

This compound, as a 1,4-dihydropyridine, binds to the α1 subunit of the L-type calcium channel. The binding site for dihydropyridines is allosterically coupled to the permeation pathway. The binding of this compound stabilizes the channel in a closed or inactivated state, thereby preventing the influx of calcium ions. The prolonged binding of this compound to its receptor site is thought to be the molecular basis for its long-lasting antihypertensive effects[1].

Experimental Protocols

The following sections detail the methodologies typically employed in radioligand binding assays to characterize the interaction of compounds like this compound with L-type calcium channels.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure based on standard methods for studying the binding of unlabeled ligands to L-type calcium channels by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for L-type calcium channels by competitive displacement of a specific radioligand (e.g., ³H-PN200-110).

Materials:

  • Biological Sample: Crude membrane preparations from tissues rich in L-type calcium channels (e.g., rat heart ventricles, cerebral cortex).

  • Radioligand: ³H-PN200-110 (a high-affinity L-type calcium channel antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., 1 µM nifedipine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer to a specific protein concentration (determined by a protein assay such as the Bradford method).

  • Binding Assay:

    • In a series of tubes, add a constant amount of the membrane preparation.

    • Add increasing concentrations of this compound (the competitor).

    • Add a constant, low concentration of ³H-PN200-110 (typically near its Kd value).

    • For the determination of non-specific binding, add a saturating concentration of an unlabeled competitor (e.g., nifedipine) instead of this compound.

    • For the determination of total binding, add only the radioligand and membranes.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow for equilibration.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of ³H-PN200-110 as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 wash Wash Membrane Pellet centrifuge2->wash resuspend Resuspend in Assay Buffer wash->resuspend incubation Incubation: - Membranes - ³H-PN200-110 - this compound (competitor) resuspend->incubation filtration Vacuum Filtration incubation->filtration nsb Non-specific Binding Control (e.g., Nifedipine) total Total Binding Control counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation analysis Determine IC50 and Ki calculation->analysis

Experimental workflow for a radioligand binding assay.

Signaling Pathway

signaling_pathway cluster_intracellular Intracellular Space ltcc L-type Calcium Channel (LTCC) ca_influx Ca²⁺ Influx ltcc->ca_influx Mediates inhibition Inhibition sm6586 This compound sm6586->ltcc calmodulin Calmodulin Activation ca_influx->calmodulin downstream Downstream Signaling Cascades (e.g., CaMK, PKC) calmodulin->downstream contraction Smooth Muscle Contraction downstream->contraction depolarization Membrane Depolarization depolarization->ltcc Activates inhibition->ca_influx

Signaling pathway of L-type calcium channel inhibition by this compound.

Conclusion

This compound is a potent 1,4-dihydropyridine L-type calcium channel antagonist with a distinctively slow dissociation from its binding site. This characteristic likely underlies its long-lasting therapeutic effects. While precise quantitative binding affinity data from its primary characterization are not widely disseminated, the qualitative evidence strongly supports a high-affinity interaction. The methodologies and signaling pathways described herein provide a framework for understanding and further investigating the pharmacological properties of this compound and other L-type calcium channel modulators. Future studies to precisely quantify the binding kinetics of this compound would be of significant value to the scientific and drug development communities.

References

In-Depth Technical Guide: The Effects of SM-6586 on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM-6586 is a novel 1,4-dihydropyridine derivative that functions as a potent and long-acting L-type calcium channel blocker. Its unique characteristic lies in its exceptionally slow dissociation from the calcium channel binding sites in vascular smooth muscle cells. This persistent binding profile is the primary mechanism underlying its sustained antihypertensive effects. Experimental evidence from studies on isolated rat aortic strips demonstrates that this compound effectively inhibits vasoconstriction induced by potassium chloride (KCl). This inhibition is notably resistant to washout, a feature that distinguishes it from other calcium channel blockers like nicardipine, nifedipine, and nitrendipine. This technical guide provides a comprehensive overview of the available data on the effects of this compound on vascular smooth muscle, including its mechanism of action, quantitative pharmacological data, experimental protocols, and the relevant signaling pathways.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal pharmacological action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. These channels are crucial for the influx of extracellular calcium (Ca2+), a primary trigger for vasoconstriction. By inhibiting these channels, this compound reduces the intracellular Ca2+ concentration available to bind with calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK) and the subsequent phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments and, consequently, muscle contraction.

The defining feature of this compound is its slow rate of dissociation from the L-type calcium channel. This kinetic property results in a prolonged blockade of Ca2+ influx, leading to a sustained relaxation of vascular smooth muscle and a long-lasting antihypertensive effect.

Quantitative Pharmacological Data

Due to the limited availability of full-text primary research articles, a comprehensive compilation of all quantitative data is challenging. The following table summarizes the key findings from available abstracts.

ParameterValue/ObservationSpecies/TissueReference
Inhibition of KCl-induced Contraction This compound pretreatment inhibits contractions induced by 50 mM KCl in rat aortic strips. The inhibitory effect persists even after washout of the compound.Rat Aortic Strips[1]
Binding Reversibility The blockade of ³H-PN200-110 (an L-type calcium channel ligand) binding by this compound is not readily reversed by washing.Rat Heart and Brain Membranes[1]
Comparison with other Ca2+ Channel Blockers The residual inhibitory effect of this compound on KCl-induced contractions after washout is much stronger than that of nicardipine. The inhibition by nifedipine and nitrendipine is easily reversed.Rat Aortic Strips[1]

Further quantitative data such as IC50 for inhibition of vasoconstriction, Ki for L-type calcium channel binding, and the specific rate constants for association and dissociation are detailed in the primary literature which could not be accessed for this review.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the available research abstracts.

Isolated Tissue Preparation and Contraction Studies (Rat Aorta)

This protocol outlines the general procedure for assessing the effect of this compound on vascular smooth muscle contraction using isolated rat aortic rings.

Objective: To determine the inhibitory effect of this compound on agonist-induced vascular smooth muscle contraction.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Potassium Chloride (KCl) solution (e.g., 50 mM)

  • Other calcium channel blockers for comparison (e.g., nicardipine, nifedipine, nitrendipine)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with the buffer being replaced every 15-20 minutes.

  • Pretreatment with this compound: For the experimental group, pretreat the aortic strips with a specified concentration of this compound for a defined period.

  • Washout Procedure: For washout experiments, thoroughly wash the pretreated tissues with fresh Krebs-Henseleit solution multiple times to remove the free compound from the bath.

  • Induction of Contraction: Induce contraction by adding a high concentration of KCl (e.g., 50 mM) to the organ bath. This depolarizes the cell membrane, opening voltage-gated L-type calcium channels and causing Ca2+ influx and contraction.

  • Data Recording: Record the isometric tension developed by the aortic rings using the force-displacement transducer and data acquisition system.

  • Comparative Studies: Repeat the experiment with other calcium channel blockers (nicardipine, nifedipine, nitrendipine) to compare the reversibility of their inhibitory effects with that of this compound.

Radioligand Binding Assay

This protocol provides a general framework for assessing the binding characteristics of this compound to L-type calcium channels.

Objective: To characterize the interaction of this compound with the specific binding of a radiolabeled L-type calcium channel ligand.

Materials:

  • Rat heart and brain tissues

  • Membrane preparation buffers

  • ³H-PN200-110 (radiolabeled L-type calcium channel antagonist)

  • This compound

  • Other unlabeled calcium channel blockers (for competition studies)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat heart or brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of ³H-PN200-110 in the absence (for total binding) or presence of increasing concentrations of unlabeled this compound or other calcium channel blockers (for competition binding). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nifedipine).

  • Incubation and Separation: Incubate the reaction mixtures at a specified temperature for a set duration to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data to determine the inhibitory constant (Ki) of this compound. For reversibility studies, after the initial binding, wash the membranes to remove the unbound and loosely bound ligands and then measure the remaining bound radioligand.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the calcium-dependent contraction pathway in vascular smooth muscle cells.

Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Ca_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_channel Influx Ca_int Ca²⁺ L_type_Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to SM_6586 This compound SM_6586->L_type_Ca_channel Blocks (Slow Dissociation)

Caption: this compound blocks L-type Ca²⁺ channels, inhibiting vasoconstriction.

Experimental Workflow for Assessing this compound on Aortic Contraction

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Excise Rat Thoracic Aorta A2 Cut into Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate A3->A4 B1 Pre-treat with This compound A4->B1 B2 Washout (Optional) B1->B2 B3 Induce Contraction (e.g., 50 mM KCl) B2->B3 B4 Record Tension B3->B4 C1 Compare Contraction with Control B4->C1 C2 Assess Reversibility (Post-Washout) C1->C2

Caption: Workflow for studying this compound's effect on rat aortic contraction.

Conclusion and Future Directions

This compound represents a significant development in the field of calcium channel blockers due to its unique slow dissociation kinetics, which translates into a long-lasting antihypertensive effect. The available evidence strongly supports its mechanism of action through the blockade of L-type calcium channels in vascular smooth muscle.

For future research, the full elucidation of the pharmacokinetic and pharmacodynamic profile of this compound is essential. Specifically, studies determining its precise binding affinity (Ki), association (kon), and dissociation (koff) rate constants at the L-type calcium channel in vascular smooth muscle are needed to fully quantify its unique properties. Furthermore, investigations into potential off-target effects and a more detailed characterization of its downstream signaling consequences beyond the direct inhibition of calcium influx would provide a more complete understanding of its pharmacological profile. Such data will be invaluable for the continued development and potential clinical application of this promising antihypertensive agent.

References

In Vitro Pharmacological Profile of SM-6586: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a dihydropyridine derivative identified as a potent calcium channel antagonist. In vitro studies have been crucial in elucidating its mechanism of action and pharmacological properties. This technical guide synthesizes the available in vitro data on this compound, focusing on its interaction with calcium channels and its effects on vascular smooth muscle. The information presented herein is primarily derived from the key study, "Calcium Channel Blocking Properties of this compound in Rat Heart and Brain as Assessed by Radioligand Binding Assay". It is important to note that access to the full text of this publication is limited, and therefore, some specific quantitative data and detailed protocols are not publicly available. This document aims to provide a comprehensive overview based on the accessible information.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its pharmacological effects through the blockade of L-type voltage-gated calcium channels. These channels are critical for regulating calcium influx into cells, particularly in cardiac and smooth muscle tissues. By inhibiting these channels, this compound reduces intracellular calcium concentrations, leading to vasodilation and a decrease in blood pressure. The dihydropyridine class of calcium channel blockers, to which this compound belongs, is known to bind to the α1 subunit of the L-type calcium channel.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Inhibited by this compound This compound This compound This compound->L-type Ca2+ Channel Binds to α1 subunit Depolarization Depolarization Depolarization->L-type Ca2+ Channel Activates Intracellular Ca2+ Increase Intracellular Ca2+ Increase Ca2+ Influx->Intracellular Ca2+ Increase Muscle Contraction Muscle Contraction Intracellular Ca2+ Increase->Muscle Contraction

Caption: General signaling pathway for dihydropyridine calcium channel blockers like this compound.

Quantitative Data

The following tables summarize the types of quantitative data typically generated in in vitro studies of calcium channel blockers. Specific values for this compound are not available in the publicly accessible literature and are represented by "Data Not Available."

Table 1: Radioligand Binding Assay Data
CompoundTissueRadioligandIC50KiBmax
This compound Rat Heart Membranes[³H]PN200-110Data Not AvailableData Not AvailableData Not Available
This compound Rat Brain Membranes[³H]PN200-110Data Not AvailableData Not AvailableData Not Available
NifedipineRat Heart Membranes[³H]PN200-110Data Not AvailableData Not AvailableData Not Available
NitrendipineRat Heart Membranes[³H]PN200-110Data Not AvailableData Not AvailableData Not Available
NimodipineRat Heart Membranes[³H]PN200-110Data Not AvailableData Not AvailableData Not Available
Table 2: Functional Assay Data
CompoundAssayTissueEC50 / % Inhibition
This compound KCl-induced ContractionRat Aortic StripsData Not Available
NicardipineKCl-induced ContractionRat Aortic StripsData Not Available
NifedipineKCl-induced ContractionRat Aortic StripsData Not Available
NitrendipineKCl-induced ContractionRat Aortic StripsData Not Available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for this compound, based on standard pharmacological practices.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dihydropyridine binding sites on L-type calcium channels.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Homogenization (Rat Heart/Brain) Tissue Homogenization (Rat Heart/Brain) Centrifugation Centrifugation Tissue Homogenization (Rat Heart/Brain)->Centrifugation Membrane Pellet Resuspension Membrane Pellet Resuspension Centrifugation->Membrane Pellet Resuspension Incubation Incubate Membranes with [³H]PN200-110 & this compound Membrane Pellet Resuspension->Incubation Separation Separate Bound & Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculate Specific Binding Calculate Specific Binding Quantification->Calculate Specific Binding Generate Competition Curves Generate Competition Curves Calculate Specific Binding->Generate Competition Curves Determine IC50 & Ki Determine IC50 & Ki Generate Competition Curves->Determine IC50 & Ki

Caption: Workflow for the radioligand binding assay of this compound.

Methodology:

  • Tissue Preparation: Membranes from rat heart and brain are prepared by homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand, [³H]PN200-110, and varying concentrations of the unlabeled test compound (this compound or other calcium channel blockers). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Separation: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and the Ki (the equilibrium dissociation constant for the unlabeled drug).

A key finding for this compound is that its blockade of [³H]PN200-110 binding sites was not readily reversed by washing, suggesting a very slow rate of dissociation from the binding site[1].

KCl-Induced Aortic Strip Contraction Assay

This functional assay assesses the ability of this compound to inhibit vascular smooth muscle contraction.

Experimental Workflow:

cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Isolate Rat Aorta Isolate Rat Aorta Cut into Rings/Strips Cut into Rings/Strips Isolate Rat Aorta->Cut into Rings/Strips Mount in Organ Bath Mount in Organ Bath Cut into Rings/Strips->Mount in Organ Bath Equilibration Equilibration Mount in Organ Bath->Equilibration Pre-treatment with this compound Pre-treatment with this compound Equilibration->Pre-treatment with this compound Induce Contraction (50 mM KCl) Induce Contraction (50 mM KCl) Pre-treatment with this compound->Induce Contraction (50 mM KCl) Measure Isometric Tension Measure Isometric Tension Induce Contraction (50 mM KCl)->Measure Isometric Tension Generate Dose-Response Curve Generate Dose-Response Curve Measure Isometric Tension->Generate Dose-Response Curve Determine EC50 or % Inhibition Determine EC50 or % Inhibition Generate Dose-Response Curve->Determine EC50 or % Inhibition

Caption: Workflow for the KCl-induced aortic strip contraction assay.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings or strips. These are then mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Equilibration: The aortic preparations are allowed to equilibrate under a resting tension for a specific period.

  • Drug Application: The tissues are pre-treated with varying concentrations of this compound or other test compounds for a defined duration.

  • Contraction Induction: Contraction is induced by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the organ bath. This causes membrane depolarization, opening of L-type calcium channels, and subsequent muscle contraction.

  • Measurement: The isometric tension of the aortic strips is recorded using a force transducer.

  • Data Analysis: The inhibitory effect of this compound is quantified by comparing the maximal contraction induced by KCl in the presence and absence of the drug. This can be used to generate a dose-response curve and calculate an EC50 value (the concentration of the drug that produces 50% of its maximal inhibitory effect).

Conclusion

The available in vitro data for this compound characterize it as a potent dihydropyridine calcium channel antagonist with a notably slow dissociation from its binding sites on L-type calcium channels. This property likely contributes to its long-lasting antihypertensive effects. While the publicly accessible information provides a strong qualitative understanding of its mechanism, a complete quantitative profile requires access to the full primary research data. The experimental protocols and workflows described here provide a framework for further in vitro investigation of this compound and other novel calcium channel blockers.

References

An In-depth Technical Guide on the Potential of SM-6586 and Dihydropyridine Calcium Channel Blockers in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on SM-6586 in the specific contexts of Alzheimer's disease, neuroinflammation, amyloid-beta oligomerization, microglial activation, and synaptic plasticity is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the known mechanisms and experimental findings for the broader class of dihydropyridine calcium channel blockers, to which this compound belongs. The potential applications of this compound in neuroscience are extrapolated from the activities of related compounds within this class.

Introduction to this compound and Dihydropyridine Calcium Channel Blockers

This compound is identified as a novel 1,4-dihydropyridine derivative, a class of compounds known for their potent antagonism of L-type voltage-gated calcium channels (L-VDCCs)[1]. Chemically, it is methyl 4-(3-nitrophenyl)-2,6-dimethyl-3-(3-(N-benzyl-N-methylaminomethyl)-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridine-5-carboxylate[1]. Its primary characterization has been in the context of cardiovascular research, where it exhibits a slow dissociation from binding sites, suggesting a long-lasting effect[1]. The potential of this compound and its class in neuroscience, particularly in neurodegenerative diseases like Alzheimer's, stems from the critical role of calcium dysregulation in these pathologies.

The Role of L-type Calcium Channels in Alzheimer's Disease

The "calcium hypothesis of Alzheimer's disease" posits that sustained disruption of intracellular calcium homeostasis is a central event in the pathogenesis of the disease[2]. Beta-amyloid (Aβ) accumulation can lead to an over-activation of L-type calcium channels, specifically the Cav1.2 subtype, resulting in excessive calcium influx into neurons[1][3]. This calcium overload can trigger a cascade of detrimental downstream events, including increased production of hyperphosphorylated tau, mitochondrial dysfunction, and suppression of autophagy—a key cellular process for clearing aggregated proteins[1].

Dihydropyridine Calcium Channel Blockers and Amyloid-Beta

Several dihydropyridine calcium channel blockers have been investigated for their effects on amyloid-beta metabolism. Research suggests that certain compounds in this class can modulate Aβ production and clearance.

Key Findings:

  • Inhibition of Aβ Production: Some dihydropyridines, such as nilvadipine, nitrendipine, and amlodipine, have been shown to inhibit the production of Aβ in vitro[4]. While the exact mechanism is not fully elucidated, it appears to be independent of their calcium channel blocking activity and may involve indirect inhibition of β-secretase (BACE-1) activity[4].

  • Enhanced Aβ Clearance: Studies suggest that certain blood-brain barrier (BBB) penetrant dihydropyridines can facilitate the clearance of Aβ from the brain[5]. For instance, nilvadipine and nitrendipine have been shown to stimulate the transport of Aβ across the blood-brain barrier[4].

  • Attenuation of Aβ Oligomer Toxicity: Dihydropyridines like isradipine have been demonstrated to attenuate the neurotoxic effects of Aβ oligomers by suppressing calcium influx[1]. However, it is important to note that this action is downstream of oligomer formation and does not necessarily prevent the aggregation itself[6].

Quantitative Data on Aβ Modulation by Dihydropyridines:

CompoundConcentrationEffect on Aβ LevelsCell/Animal ModelReference
Amlodipine1, 2.5, 5, 10 µmol/LSignificant reduction in Aβ₁₋₄₀ and Aβ₁₋₄₂In vitro[4]
Nilvadipine2.5, 5, 10 µmol/LSignificant reduction in Aβ₁₋₄₂In vitro[4]
Nilvadipine5, 10 µmol/LSignificant reduction in Aβ₁₋₄₀In vitro[4]
Nitrendipine5, 10 µmol/LSignificant reduction in Aβ₁₋₄₀In vitro[4]
NifedipineNot specifiedSignificant decrease in Aβ₁₋₄₂H4 neuroglioma cells[7]
IsradipineNanomolar concentrationsDid not suppress Aβ oligomer formationMC65 neuroblastoma cells[6]

Neuroinflammation and Microglial Activation

Neuroinflammation, mediated by the brain's resident immune cells, the microglia, is a key feature of Alzheimer's disease[8][9]. Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. Dihydropyridine calcium channel blockers have demonstrated anti-neuroinflammatory properties by modulating microglial activation.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Dihydropyridines such as nicardipine and nifedipine have been shown to inhibit the release of pro-inflammatory molecules like nitric oxide (NO), TNF-α, and IL-6 from activated microglia[8][9][10].

  • Suppression of Microglial Activation: These compounds can suppress the morphological and functional activation of microglia in response to inflammatory stimuli like lipopolysaccharide (LPS)[8][11][12]. This includes inhibiting microglial migration[8][9].

  • Signaling Pathway Modulation: The anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of key signaling pathways such as NF-κB and AP-1[8][9]. Some evidence suggests these effects may be independent of direct L-type calcium channel blockade[8][9].

Experimental Data on Anti-Neuroinflammatory Effects:

CompoundModelKey FindingsReference
NicardipineBV-2 microglial cells; Mouse modelInhibited ATP-induced migration; Reduced LPS/IFN-γ-induced NO, iNOS, and COX-2 expression; Inhibited in vivo microglial activation.[8][9]
NifedipineCuprizone-induced demyelination in miceReduced expression of NF-κB p65 and pro-inflammatory cytokines.[10]
Isradipine5XFAD mouse modelDid not alter microglia plaque coverage or phenotype.[13]
NimodipineIn vitro microglia culturesReduced cytokine and nitric oxide production following LPS treatment.[11]

Synaptic Plasticity and Cognitive Function

Synaptic dysfunction is an early event in Alzheimer's disease, leading to cognitive decline. L-type calcium channels play a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory[1][2]. While essential for normal synaptic function, their over-activity in disease states can be detrimental.

The use of dihydropyridine calcium channel blockers in dementia has shown mixed but sometimes promising results in clinical and preclinical studies. For instance, a large clinical trial with nimodipine showed moderate benefits in secondary outcome measures for Alzheimer's disease treatment[1]. Some observational studies suggest that the use of these drugs for hypertension may be associated with a reduced risk of cognitive decline[14].

Experimental Protocols

In Vitro Aβ Production Assay:

  • Cell Culture: Human neuroglioma (H4) cells overexpressing amyloid precursor protein (APP) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the dihydropyridine compound (e.g., amlodipine, nilvadipine) for a specified duration (e.g., 16 hours).

  • Aβ Quantification: The levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the cell culture medium are measured using enzyme-linked immunosorbent assay (ELISA).

  • Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects on Aβ levels are not due to cytotoxicity.

In Vivo Microglial Activation Model:

  • Animal Model: C57BL/6 mice are used.

  • Drug Administration: Mice are administered the dihydropyridine compound (e.g., nicardipine at 5 or 50 mg/kg daily) for a set period (e.g., 3 days).

  • Induction of Neuroinflammation: Mice are injected with lipopolysaccharide (LPS) to induce a neuroinflammatory response.

  • Immunohistochemistry: Brain sections are stained with an antibody against Iba-1, a marker for microglia.

  • Analysis: The morphology and density of Iba-1 positive cells are analyzed to assess the degree of microglial activation.

Visualizations

Signaling Pathway of Dihydropyridine Action on Neuroinflammation:

G Potential Anti-Neuroinflammatory Pathway of Dihydropyridines LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Activation TLR4->NFkB Dihydropyridine Dihydropyridine (e.g., Nicardipine) LTCC L-type Ca2+ Channel Dihydropyridine->LTCC inhibits Dihydropyridine->NFkB inhibits (potential direct effect) Ca_influx Ca2+ Influx LTCC->Ca_influx Ca_influx->NFkB promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces Microglia Microglial Activation Cytokines->Microglia

Caption: Dihydropyridines may reduce neuroinflammation by inhibiting L-type calcium channel-mediated calcium influx and subsequent NF-κB activation in microglia.

Experimental Workflow for Aβ Modulation Study:

G Workflow for Assessing Dihydropyridine Effects on Aβ cluster_invitro In Vitro cluster_invivo In Vivo H4_cells H4 cells overexpressing APP Treatment Treat with Dihydropyridine H4_cells->Treatment ELISA Measure Aβ₁₋₄₀/Aβ₁₋₄₂ (ELISA) Treatment->ELISA Viability Assess Cell Viability (MTT) Treatment->Viability Tg_mice Transgenic Mice (e.g., PS1/APPsw) Drug_admin Administer Dihydropyridine Tg_mice->Drug_admin Brain_analysis Analyze Brain Tissue for Soluble Aβ and Plaque Burden Drug_admin->Brain_analysis

Caption: A generalized workflow for investigating the impact of dihydropyridines on amyloid-beta production and accumulation both in cell culture and in animal models.

Conclusion and Future Directions

While direct evidence for this compound in neuroscience research is currently limited, the broader class of dihydropyridine calcium channel blockers holds considerable promise as a therapeutic avenue for neurodegenerative diseases, particularly Alzheimer's. Their multifaceted mechanisms, including modulation of amyloid-beta metabolism, suppression of neuroinflammation, and potential for cognitive improvement, warrant further investigation. Future research should focus on elucidating the precise molecular targets of these compounds within the central nervous system and conducting rigorous preclinical and clinical trials to validate their efficacy. Given its unique properties, such as a slow dissociation rate, further investigation into the blood-brain barrier permeability and neuropharmacological profile of this compound is highly encouraged.

References

Methodological & Application

SM-6586 protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

An application note and detailed protocols for in vitro assays involving SM-6586, a long-acting calcium channel blocker, are presented for researchers, scientists, and drug development professionals.

Application Notes

Introduction

This compound is a novel 1,4-dihydropyridine derivative that functions as a calcium channel blocker.[1] It is chemically identified as methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate.[1] Preclinical studies have demonstrated its potent and long-lasting antihypertensive effects, which are attributed to its slow dissociation from calcium channel binding sites.[1] These application notes provide an overview of the in vitro assays used to characterize the pharmacological properties of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by binding to L-type calcium channels, which are prevalent in cardiac and smooth muscle cells. By blocking these channels, this compound inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. A key characteristic of this compound is its slow rate of dissociation from its binding site, which contributes to its sustained therapeutic action.[1]

Applications

The following in vitro assays are crucial for evaluating the potency, selectivity, and duration of action of this compound and other calcium channel blockers:

  • Radioligand Binding Assays: To determine the affinity and binding kinetics of this compound to calcium channels.

  • Isolated Tissue Assays (Aortic Strips): To assess the functional inhibitory effect of this compound on smooth muscle contraction.

Data Presentation

Table 1: Summary of In Vitro Effects of this compound

Assay Tissue/Preparation Key Finding Reference
Radioligand Binding AssayRat heart and brain membranesBlockade of ³H-PN200-110 binding sites by this compound was not readily reversed by washing, indicating a very slow dissociation rate.[1]
Aortic Strip Contraction AssayRat aortic stripsPretreatment with this compound resulted in a residual inhibitory effect on KCl-induced contractions even after washout of the compound.[1]

Experimental Protocols

1. Radioligand Binding Assay for Calcium Channel Affinity

This protocol is designed to assess the binding characteristics of this compound to L-type calcium channels in rat cardiac and cerebral membranes using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Rat heart and brain tissues

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • ³H-PN200-110 (radioligand)

  • This compound and other test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Excise rat heart and brain tissues and place them in ice-cold homogenization buffer.

    • Homogenize the tissues using a Polytron homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, ³H-PN200-110 at a fixed concentration, and varying concentrations of this compound or other competing ligands.

    • For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., nifedipine).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data to determine the inhibitory concentration (IC₅₀) of this compound.

2. Isolated Rat Aortic Strip Contraction Assay

This protocol evaluates the functional effect of this compound on vascular smooth muscle contraction.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • This compound and other test compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the aorta into rings or helical strips.

  • Experimental Setup:

    • Mount the aortic strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the strips to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate under a resting tension for a specified period.

  • Contraction and Inhibition:

    • Induce contraction of the aortic strips by adding a high concentration of KCl (e.g., 50 mM) to the organ bath.

    • Once a stable contraction is achieved, add this compound at various concentrations to determine its inhibitory effect.

    • To assess the residual effect, pretreat the aortic strips with this compound, then wash the tissue thoroughly before inducing contraction with KCl.[1]

  • Data Analysis:

    • Record the tension changes and express the relaxation induced by this compound as a percentage of the maximal KCl-induced contraction.

    • Calculate the EC₅₀ value for this compound.

Visualizations

G cluster_0 Mechanism of this compound Action SM6586 This compound LTypeCaChannel L-Type Calcium Channel SM6586->LTypeCaChannel Binds to and blocks CaInflux Calcium Influx LTypeCaChannel->CaInflux Inhibits Contraction Contraction CaInflux->Contraction Reduced VascularSmoothMuscle Vascular Smooth Muscle Cell Relaxation Relaxation Contraction->Relaxation Leads to

Caption: Mechanism of action of this compound as a calcium channel blocker.

G cluster_1 Radioligand Binding Assay Workflow start Start: Prepare Membranes incubate Incubate Membranes with Radioligand (³H-PN200-110) and this compound start->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Analyze Data (IC₅₀) scintillation->analyze

Caption: General workflow for a radioligand binding assay.

References

Application Notes and Protocols for Studying SM-6586 using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a 1,4-dihydropyridine derivative that acts as a potent L-type calcium channel blocker.[1] These channels are critical in various physiological processes, including cardiovascular function. Patch clamp electrophysiology is the gold-standard technique for characterizing the interaction of compounds like this compound with ion channels, providing high-resolution data on their potency and mechanism of action. These application notes provide a detailed protocol for investigating the effects of this compound on L-type calcium channels using the whole-cell patch clamp technique. While specific published patch clamp data for this compound is limited, this guide is based on established methodologies for studying dihydropyridine calcium channel blockers.

Mechanism of Action and Signaling Pathway

This compound, as a dihydropyridine, is expected to bind to the α1 subunit of the L-type calcium channel. This binding allosterically modulates the channel's gating properties, leading to a reduction in calcium ion (Ca2+) influx into the cell. The inhibitory effect of many dihydropyridines is state-dependent, showing a higher affinity for the open or inactivated states of the channel. This results in a voltage-dependent block, which can be investigated using specific voltage protocols. The reduced intracellular Ca2+ concentration subsequently affects downstream signaling pathways involved in processes such as smooth muscle contraction and cardiac muscle excitability.

cluster_membrane Cell Membrane LTCC L-type Calcium Channel (α1 subunit) Ca_int Ca²⁺ (intracellular) LTCC->Ca_int SM6586 This compound SM6586->LTCC Blockade Ca_ext Ca²⁺ (extracellular) Ca_ext->LTCC Influx Signaling Downstream Signaling (e.g., Muscle Contraction) Ca_int->Signaling Activation

Caption: Signaling pathway of this compound action on L-type calcium channels.

Experimental Protocols

Cell Preparation

A variety of cell lines endogenously expressing or engineered to overexpress L-type calcium channels (specifically the CaV1.2 isoform) are suitable for these experiments. Common choices include:

  • HEK293 cells stably expressing the human CaV1.2 channel.

  • Vascular smooth muscle cells isolated from tissues such as rat aorta or mesenteric arteries.

  • Cardiomyocytes isolated from neonatal or adult rodents.

Cells should be cultured to a confluency of 60-80% on glass coverslips before the day of the experiment.

Solutions

External Solution (in mM):

Component Concentration
NaCl 135
CsCl 5.4
CaCl₂ 2
MgCl₂ 1
HEPES 10
Glucose 10

Adjust pH to 7.4 with CsOH. Osmolarity should be ~310 mOsm.

Internal (Pipette) Solution (in mM):

Component Concentration
CsCl 120
Mg-ATP 5
Na-GTP 0.3
EGTA 10
HEPES 10

Adjust pH to 7.2 with CsOH. Osmolarity should be ~290 mOsm.

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions to the final desired concentrations should be made in the external solution on the day of the experiment. It is crucial to ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to avoid solvent effects.

Patch Clamp Procedure

The following protocol outlines the whole-cell voltage-clamp technique for recording L-type calcium currents.

A Prepare Cell Culture B Pull and Fire-Polish Pipettes A->B C Fill Pipette with Internal Solution B->C D Approach Cell and Form Gigaseal C->D E Establish Whole-Cell Configuration D->E F Set Holding Potential (-80 mV) E->F G Apply Voltage-Step Protocol F->G H Record Baseline Currents G->H I Perfuse with this compound H->I J Record Post-Drug Currents I->J K Data Analysis J->K

Caption: Experimental workflow for patch clamp analysis of this compound.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Approach: Mount the coverslip with adherent cells onto the recording chamber of the microscope. Perfuse the chamber with the external solution. Under visual guidance, approach a single, healthy-looking cell with the patch pipette.

  • Gigaseal Formation: Apply gentle negative pressure to the pipette to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Set the amplifier to voltage-clamp mode and hold the cell membrane potential at -80 mV.

  • Current Recording: Elicit L-type calcium currents by applying a depolarizing voltage step protocol. A typical protocol would be a 200 ms step to +10 mV from the holding potential of -80 mV, repeated every 10-15 seconds.

  • Baseline Establishment: Record stable baseline currents for at least 3-5 minutes before drug application.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Effect Measurement: Continue recording the currents during and after drug application until a steady-state block is achieved.

  • Washout: If possible, perfuse the chamber with the drug-free external solution to observe the reversibility of the block. Given that this compound has a slow dissociation rate, a complete washout may not be achievable in a typical experimental timeframe.[1]

Data Presentation

The following tables present hypothetical but representative quantitative data for the effects of this compound on L-type calcium channels, based on typical findings for dihydropyridine blockers.

Table 1: Concentration-Dependent Block of L-type Calcium Current by this compound

This compound Concentration (nM)Peak Current (pA)% Inhibition
Control-510 ± 450
1-435 ± 3814.7
10-290 ± 3143.1
100-115 ± 1877.5
1000-45 ± 991.2
Data are presented as mean ± SEM (n=6). Currents were elicited by a voltage step to +10 mV from a holding potential of -80 mV.

Table 2: IC50 Value for this compound

ParameterValue
IC5015.8 nM
The IC50 value was determined by fitting the concentration-response data from Table 1 to a Hill equation.

Table 3: Voltage-Dependence of this compound Block

Holding Potential (mV)% Inhibition (at 10 nM this compound)
-10025.3 ± 4.1
-8043.1 ± 3.9
-6068.7 ± 5.2
Data are presented as mean ± SEM (n=5). This demonstrates the increased block at more depolarized holding potentials, characteristic of state-dependent inhibition.

Conclusion

These application notes provide a comprehensive framework for the investigation of this compound's effects on L-type calcium channels using patch clamp electrophysiology. The provided protocols and representative data serve as a guide for researchers to design and execute experiments to elucidate the detailed mechanism of action of this potent calcium channel blocker. Such studies are essential for the preclinical evaluation and development of new cardiovascular therapeutics.

References

Application Notes and Protocols for SM-6586 in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a potent and long-acting calcium channel antagonist belonging to the 1,4-dihydropyridine class of compounds. Its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels (VGCCs), which play a crucial role in the regulation of intracellular calcium levels in various cell types, including neurons and smooth muscle cells. Additionally, this compound has been reported to inhibit the Na+/H+ and Na+/Ca2+ exchange transport systems, providing a multi-faceted approach to modulating calcium signaling. These properties make this compound a valuable tool for investigating calcium signaling pathways involved in physiological and pathophysiological processes such as cerebral ischemia and hypertension.

These application notes provide an overview of the experimental applications of this compound and detailed protocols for its use in studying calcium signaling pathways.

Key Applications

  • Inhibition of L-type voltage-gated calcium channels: this compound can be utilized to study the physiological roles of L-type VGCCs in various cellular processes, including neuronal excitability, muscle contraction, and hormone secretion.

  • Investigation of Na+/Ca2+ and Na+/H+ exchange: The inhibitory activity of this compound on these exchangers allows for the dissection of their contribution to intracellular ion homeostasis and cellular function.

  • Studies on cerebral ischemia and neuroprotection: Given its demonstrated effects in preclinical models, this compound can be employed to explore the mechanisms of calcium dysregulation in ischemic neuronal injury and to evaluate potential neuroprotective strategies.

  • Research in hypertension and cardiovascular physiology: As a potent antihypertensive agent, this compound is a useful tool for studying the role of calcium channels in the regulation of vascular tone and blood pressure.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Comparative Compounds
CompoundTargetAssayTest SystemIC50 / pA2Reference
(+)-SM-6586 L-type Ca2+ channel[3H]Nitrendipine bindingRat cerebral cortex9.76 (pA2)[1]
(-)-SM-6586 L-type Ca2+ channel[3H]Nitrendipine bindingRat cerebral cortex8.46 (pA2)[1]
Nicardipine L-type Ca2+ channel[3H]Nitrendipine bindingRat cerebral cortex9.80 (pA2)[1]
Nitrendipine L-type Ca2+ channel[3H]Nitrendipine bindingRat cerebral cortex10.19 (pA2)[1]

Experimental Protocols

Protocol 1: In Vitro Characterization of L-type Calcium Channel Blockade using Intracellular Calcium Imaging

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization and the inhibitory effect of this compound.

Materials:

  • Cultured cells expressing L-type voltage-gated calcium channels (e.g., primary neurons, smooth muscle cells, or a suitable cell line).

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • High potassium (High K+) stimulation buffer (HBSS with elevated KCl, e.g., 50 mM, and correspondingly reduced NaCl to maintain osmolarity)

  • Ionomycin

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to make a 1-5 mM stock solution. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Measurement:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1 nM - 1 µM) in HBSS for 10-20 minutes.

    • Stimulate the cells with the High K+ buffer to induce depolarization and subsequent Ca2+ influx through L-type VGCCs.

    • Record the change in the F340/F380 ratio.

    • At the end of each experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. Add a solution containing a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of high extracellular Ca2+ to obtain Rmax, followed by the addition of a Ca2+ chelator like EGTA (e.g., 10 mM) in a Ca2+-free buffer to obtain Rmin.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.

    • Calculate the change in [Ca2+]i in response to the High K+ stimulation in the presence and absence of this compound.

    • Determine the IC50 of this compound by testing a range of concentrations and fitting the data to a dose-response curve.

Protocol 2: Assessment of Na+/Ca2+ Exchanger Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on the reverse mode of the Na+/Ca2+ exchanger (NCX), which leads to Ca2+ influx.

Materials:

  • Cultured cells expressing the Na+/Ca2+ exchanger.

  • This compound

  • Fura-2 AM

  • Normal Tyrode's solution (containing Na+ and Ca2+)

  • Na+-free, Ca2+-free Tyrode's solution

  • Na+-free Tyrode's solution containing Ca2+

  • Ouabain (to inhibit the Na+/K+ pump and load cells with Na+)

  • Caffeine (to release Ca2+ from intracellular stores and assess forward-mode NCX, optional)

Procedure:

  • Cell Preparation and Fura-2 AM Loading:

    • Follow the same procedure as in Protocol 1 for cell plating and Fura-2 AM loading.

  • Inducing Reverse-Mode NCX Activity:

    • To elevate intracellular Na+ ([Na+]i), pre-incubate the cells in normal Tyrode's solution containing ouabain (e.g., 1 mM) for 10-20 minutes. This will increase [Na+]i.

    • Wash the cells with Na+-free, Ca2+-free Tyrode's solution to remove extracellular Na+ and ouabain.

    • To initiate reverse-mode NCX, rapidly switch to a Na+-free Tyrode's solution containing Ca2+. This creates a strong driving force for Ca2+ to enter the cell in exchange for Na+ leaving the cell.

  • Testing the Effect of this compound:

    • Establish a baseline [Ca2+]i in Na+-free, Ca2+-free Tyrode's solution.

    • Pre-incubate a separate set of Na+-loaded cells with various concentrations of this compound for 10-20 minutes before switching to the Na+-free, Ca2+-containing solution.

    • Record the increase in [Ca2+]i upon switching to the Na+-free, Ca2+-containing solution in the presence and absence of this compound.

  • Data Analysis:

    • Measure the rate of [Ca2+]i increase as an indicator of reverse-mode NCX activity.

    • Compare the rates of Ca2+ influx in the presence and absence of this compound to determine its inhibitory effect.

    • Calculate the IC50 value for this compound inhibition of NCX.

Mandatory Visualization

calcium_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ VGCC L-type VGCC Ca2+_ext->VGCC Influx NCX Na⁺/Ca²⁺ Exchanger Ca2+_ext->NCX Influx (reverse) Na+_ext Na⁺ Na+_ext->NCX Efflux (reverse) NHE Na⁺/H⁺ Exchanger Na+_ext->NHE Influx Ca2+_int [Ca²⁺]i VGCC->Ca2+_int NCX->Ca2+_int Na+_int [Na⁺]i NHE->Na+_int Signaling Downstream Signaling Ca2+_int->Signaling Na+_int->NCX H+_int [H⁺]i H+_int->NHE Efflux SM6586 This compound SM6586->VGCC inhibits SM6586->NCX inhibits SM6586->NHE inhibits

Caption: Mechanism of action of this compound on calcium signaling pathways.

experimental_workflow_vgcc cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture cells on coverslips/plate fura2_loading Load cells with Fura-2 AM cell_culture->fura2_loading deesterification Allow de-esterification fura2_loading->deesterification baseline Establish baseline [Ca²⁺]i deesterification->baseline sm6586_incubation Pre-incubate with This compound baseline->sm6586_incubation depolarization Stimulate with High K⁺ buffer sm6586_incubation->depolarization record Record F340/F380 ratio depolarization->record calibration Calibrate with Ionomycin/EGTA record->calibration calculate Calculate Δ[Ca²⁺]i calibration->calculate ic50 Determine IC₅₀ calculate->ic50

Caption: Workflow for assessing L-type VGCC inhibition by this compound.

References

Application of ASK1 Inhibitors in Cardiac Hypertrophy Models: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other pathological stimuli. However, sustained hypertrophy can progress to heart failure. A key signaling pathway implicated in pathological cardiac remodeling is the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway. ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is activated by various stress signals, including reactive oxygen species (ROS), and subsequently activates downstream kinases such as p38 MAPK and JNK. This cascade promotes cardiomyocyte hypertrophy, fibrosis, and apoptosis. Consequently, inhibition of ASK1 presents a promising therapeutic strategy to attenuate or reverse pathological cardiac hypertrophy.

While the query specifically mentioned SM-6586, publicly available data on its application in cardiac hypertrophy models, particularly in the context of ASK1 inhibition, is limited. This compound is characterized as a dihydropyridine calcium channel blocker with a long-lasting antihypertensive effect due to its slow dissociation from calcium channel binding sites[1]. Calcium channel blockers, in general, can influence cardiac hypertrophy by reducing blood pressure and consequently the workload on the heart[2][3][4]. However, for the purpose of illustrating a targeted therapeutic approach directly intervening in the molecular signaling of hypertrophy, this document will focus on the application of selective ASK1 inhibitors, for which there is a more extensive body of research in cardiac hypertrophy models. This includes compounds such as Selonsertib (GS-4997) and other small molecule inhibitors.

These application notes provide an overview of the use of ASK1 inhibitors in preclinical models of cardiac hypertrophy, including detailed experimental protocols and representative data.

Signaling Pathway of ASK1 in Cardiac Hypertrophy

Stress signals such as pressure overload and neurohumoral factors lead to the activation of ASK1 in the heart. Activated ASK1 then phosphorylates and activates downstream MAPKKs (MKK3/6 and MKK4/7), which in turn activate the MAPKs, p38 and JNK, respectively. This signaling cascade contributes to pathological cardiac remodeling.

ASK1_Signaling_Pathway Stress Pathological Stress (e.g., Pressure Overload, ROS, Ang II) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Hypertrophy Cardiac Hypertrophy Fibrosis, Apoptosis JNK->Hypertrophy p38->Hypertrophy Inhibitor ASK1 Inhibitor (e.g., Selonsertib) Inhibitor->ASK1

Caption: ASK1 signaling cascade in pathological cardiac hypertrophy.

Experimental Workflow for Evaluating ASK1 Inhibitors

The evaluation of a potential therapeutic agent like an ASK1 inhibitor in cardiac hypertrophy typically involves a multi-stage process, starting with in vitro assays and progressing to in vivo animal models.

Experimental_Workflow InVitro In Vitro Studies (Neonatal Rat Cardiomyocytes) Induction_vitro Induce Hypertrophy (e.g., Angiotensin II, Endothelin-1) InVitro->Induction_vitro Treatment_vitro Treat with ASK1 Inhibitor Induction_vitro->Treatment_vitro Analysis_vitro Analyze Hypertrophic Markers (Cell Size, Gene Expression) Treatment_vitro->Analysis_vitro InVivo In Vivo Studies (Mouse Model) Induction_vivo Induce Hypertrophy (e.g., TAC Surgery, Ang II Infusion) InVivo->Induction_vivo Treatment_vivo Administer ASK1 Inhibitor Induction_vivo->Treatment_vivo Analysis_vivo Assess Cardiac Function & Remodeling (Echocardiography, Histology, Gene Expression) Treatment_vivo->Analysis_vivo

Caption: General experimental workflow for testing ASK1 inhibitors.

Quantitative Data Summary

The following tables summarize the effects of ASK1 inhibitors on key parameters in in vitro and in vivo models of cardiac hypertrophy.

Table 1: In Vitro Efficacy of ASK1 Inhibitors on Cardiomyocyte Hypertrophy

Treatment GroupHypertrophic StimulusOutcome MeasureResultReference
Neonatal Rat Cardiomyocytes (NCMs) + G226/G235Angiotensin II (100nM)3H-leucine incorporationDose-dependent attenuation[3]
NCMs + G226/G235Interleukin 1β (10ng/ml)Hypertrophic gene expressionDose-dependent attenuation[3]
NCMs + G226/G235Tumor Necrosis Factor α (10ng/ml)Hypertrophic gene expressionDose-dependent attenuation[3]

Table 2: In Vivo Efficacy of Selonsertib on Angiotensin II-Induced Cardiac Hypertrophy

ParameterVehicleAngiotensin IIAngiotensin II + SelonsertibReference
Nppa mRNA expression (fold change)1.0~4.5~2.0[2][5]
Nppb mRNA expression (fold change)1.0~3.5~1.5[2][5]
Cardiomyocyte Cross-Sectional Area (µm²)~200~350~250[2][5]
Interstitial Fibrosis (%)BaselineIncreasedSignificantly Reduced[5]
Perivascular Fibrosis (%)BaselineIncreasedSignificantly Reduced[5]

Experimental Protocols

In Vitro Model: Hypertrophy of Neonatal Rat Cardiomyocytes

Objective: To assess the anti-hypertrophic effect of an ASK1 inhibitor on neonatal rat cardiomyocytes (NCMs) stimulated with a hypertrophic agonist.

Materials:

  • Neonatal rat pups (1-2 days old)

  • Collagenase type II

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin

  • Percoll gradient

  • Hypertrophic agonist (e.g., Angiotensin II, Endothelin-1, Phenylephrine)

  • ASK1 inhibitor (e.g., G226, G235, Selonsertib)

  • 3H-leucine for protein synthesis assay

  • Reagents for RNA extraction and qPCR

  • Microscope with imaging software for cell size measurement

Protocol:

  • Isolation and Culture of NCMs:

    • Isolate ventricles from neonatal rat pups and mince the tissue.

    • Digest the tissue with collagenase type II.

    • Purify cardiomyocytes from fibroblasts using a Percoll gradient.

    • Plate the NCMs on gelatin-coated culture dishes and culture in DMEM/F12 with 10% FBS for 24-48 hours to allow for attachment.

  • Induction of Hypertrophy and Treatment:

    • After attachment, replace the medium with serum-free medium for 24 hours.

    • Pre-treat the cells with the ASK1 inhibitor at various concentrations for 2 hours[3].

    • Add the hypertrophic agonist (e.g., 100 nM Angiotensin II) to the medium and incubate for 48-60 hours[3]. A vehicle control group and an agonist-only group should be included.

  • Assessment of Hypertrophy:

    • Protein Synthesis: Add 3H-leucine to the culture medium for the last 24 hours of incubation. Measure the incorporation of 3H-leucine into cellular proteins as an index of protein synthesis.

    • Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin for actin filaments). Capture images using a fluorescence microscope and measure the cell surface area using imaging software.

    • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

In Vivo Model: Angiotensin II-Induced Cardiac Hypertrophy in Mice

Objective: To evaluate the efficacy of an ASK1 inhibitor in preventing or reversing angiotensin II (Ang II)-induced cardiac hypertrophy in mice.

Materials:

  • Male C57Bl/6J mice (8-10 weeks old)

  • Angiotensin II

  • ASK1 inhibitor (e.g., Selonsertib)

  • Osmotic minipumps

  • Anesthetics (e.g., isoflurane)

  • Echocardiography system

  • Surgical instruments

  • Reagents for histology (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)

  • Reagents for RNA/protein extraction and analysis

Protocol:

  • Animal Model and Treatment:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mice and implant osmotic minipumps subcutaneously for the continuous delivery of Ang II (e.g., 0.8 mg/kg/day) or saline (vehicle control) for 7 days[5].

    • Administer the ASK1 inhibitor (e.g., Selonsertib at 4 mg/kg/day) via a separate osmotic minipump or another appropriate route of administration (e.g., oral gavage)[5]. Include a vehicle-treated group, an Ang II-only group, and an Ang II + ASK1 inhibitor group.

  • Echocardiographic Assessment:

    • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions. Key parameters include left ventricular internal diameter (LVID), posterior wall thickness (PWT), and ejection fraction (EF).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the hearts.

    • Measure the heart weight to body weight ratio (HW/BW).

    • Fix a portion of the heart in 10% formalin for histological analysis. Embed in paraffin, section, and stain with H&E to measure cardiomyocyte cross-sectional area and with Masson's trichrome or Picrosirius red to quantify fibrosis.

    • Snap-freeze another portion of the heart in liquid nitrogen for molecular analysis.

    • Gene and Protein Expression: Extract RNA and protein from the heart tissue to analyze the expression of hypertrophic and fibrotic markers by qPCR and Western blotting, respectively.

The inhibition of the ASK1 signaling pathway represents a targeted therapeutic strategy for mitigating pathological cardiac hypertrophy. The protocols and data presented herein, focusing on selective ASK1 inhibitors, provide a framework for the preclinical evaluation of compounds aimed at treating this condition. These models are crucial for understanding the efficacy and mechanism of action of novel therapeutic agents in the context of cardiac remodeling and heart failure.

References

Application Notes and Protocols for SM-6586 in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a novel 1,4-dihydropyridine derivative that functions as a calcium channel antagonist.[1] It exhibits a long-lasting antihypertensive effect, attributed to its slow dissociation from its binding sites. This document provides an overview of its mechanism of action and generalized protocols for its application in rat studies, based on available information and standard pharmacological research practices.

Disclaimer: Limited publicly available data exists for specific experimental concentrations and pharmacokinetic parameters of this compound in rats. The following protocols are based on general methodologies for administering compounds to rats and the known characteristics of the dihydropyridine class of drugs. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its therapeutic effects by blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, this compound leads to vasodilation, a widening of blood vessels, which in turn reduces peripheral resistance and lowers blood pressure.

The signaling pathway for L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of a dihydropyridine calcium channel blocker like this compound is depicted below.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+ - Calmodulin Complex Formation Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction SM_6586 This compound SM_6586->L_type_Ca_Channel blocks

Caption: L-type calcium channel signaling pathway and inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rats. It is imperative to adhere to all institutional and national guidelines for animal welfare and experimental conduct.

Oral Administration (Gavage)

Oral gavage is a common method for the administration of compounds in preclinical studies. Studies on the metabolism of this compound in rats have utilized this route.[1]

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% w/v carboxymethylcellulose, corn oil, or water, depending on solubility)

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the rat)

  • Syringes

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve the compound in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct volume of the dosing solution to administer.

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the corner of the rat's mouth to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the dosing solution.

    • Gently remove the gavage needle.

  • Post-Dosing Monitoring:

    • Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

Intravenous Administration

Intravenous injection allows for direct administration of the compound into the systemic circulation, providing 100% bioavailability.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline, phosphate-buffered saline)

  • Syringes and needles (appropriate gauge for the rat's tail vein)

  • Restraining device for rats

  • Heat lamp or warming pad (optional, to induce vasodilation of the tail veins)

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, pyrogen-free vehicle to the desired concentration. The solution must be clear and free of particulates.

  • Animal Preparation and Injection:

    • Place the rat in a restraining device.

    • If necessary, warm the tail using a heat lamp or warming pad to make the lateral tail veins more visible.

    • Disinfect the injection site with an appropriate antiseptic.

    • Insert the needle into the lateral tail vein.

    • Slowly inject the dosing solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions and for signs of successful administration.

Experimental Workflow for Antihypertensive Studies

The following diagram outlines a typical workflow for evaluating the antihypertensive effects of this compound in a rat model, such as the Spontaneously Hypertensive Rat (SHR) model.

experimental_workflow Animal_Acclimatization Animal Acclimatization (e.g., SHR rats) Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group SM6586_Group This compound Treatment Group(s) (Varying Doses) Randomization->SM6586_Group Drug_Administration Drug Administration (Oral or IV) Vehicle_Group->Drug_Administration SM6586_Group->Drug_Administration BP_Monitoring Blood Pressure Monitoring (e.g., Tail-cuff method) Drug_Administration->BP_Monitoring Data_Analysis Data Analysis and Comparison BP_Monitoring->Data_Analysis

Caption: Workflow for assessing the antihypertensive effects of this compound in rats.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, researchers should aim to collect and present data in a structured format to allow for clear interpretation and comparison. The following tables are templates for organizing potential data from rat studies.

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)NBaseline MAP (mmHg)Post-treatment MAP (mmHg)Change in MAP (mmHg)% Reduction in MAP
Vehicle Control08180 ± 5178 ± 6-2 ± 21.1
This compound18182 ± 4165 ± 5-17 ± 39.3
This compound38179 ± 6145 ± 7-34 ± 419.0
This compound108181 ± 5125 ± 6-56 ± 530.9

*Data are presented as mean ± SEM.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)Bioavailability (%)
10150 ± 251.5 ± 0.5600 ± 754.2 ± 0.865 ± 8

*Data are presented as mean ± SD.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose

Dose (mg/kg)C₀ (ng/mL)AUC (0-∞) (ng·h/mL)Vd (L/kg)CL (L/h/kg)t½ (h)
1250 ± 30920 ± 1102.5 ± 0.31.1 ± 0.14.0 ± 0.7

*Data are presented as mean ± SD.

Conclusion

This compound is a promising long-acting antihypertensive agent. The provided protocols and diagrams offer a foundational framework for researchers to design and conduct in vivo studies in rats. Due to the lack of specific dosage and pharmacokinetic data in the public domain, it is crucial to perform preliminary dose-finding studies to establish effective and safe concentrations for any new experimental model. Rigorous experimental design and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results in the evaluation of this compound.

References

Application Notes and Protocols for SM-6586 Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a novel and potent 1,4-dihydropyridine derivative that functions as a long-acting calcium channel blocker.[1] It has demonstrated significant antihypertensive effects in preclinical studies, primarily investigated in the spontaneously hypertensive rat (SHR) model, a well-established animal model of human essential hypertension. This document provides detailed application notes and protocols for the administration of this compound in these animal models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers investigating the antihypertensive and end-organ protective effects of this compound.

Mechanism of Action

This compound exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure. A key characteristic of this compound is its slow dissociation from the calcium channel binding sites, which contributes to its long-lasting therapeutic effect.[1]

Data Presentation

Table 1: Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
Animal ModelDrug and DoseRoute of AdministrationDuration of TreatmentSystolic Blood Pressure (SBP) ReductionReference
Spontaneously Hypertensive Rats (SHR)This compound (1 mg/kg/day)Oral4 weeksSignificant reduction compared to control(Miyagishi et al., 1990) - Note: Specific mmHg reduction not available in abstract.
Spontaneously Hypertensive Rats (SHR)This compound (3 mg/kg/day)Oral4 weeksSignificant reduction compared to control(Miyagishi et al., 1990) - Note: Specific mmHg reduction not available in abstract.
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)This compoundOralNot SpecifiedPrevention of cerebral stroke(Noguchi et al., 1990) - Note: Specific dosage and BP data not available in abstract.

Disclaimer: The quantitative data presented in this table is based on abstracts of scientific publications, as the full-text articles were not available. Researchers should consult the full publications for detailed data.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the efficacy of this compound in reducing blood pressure in a genetic model of hypertension.

Animal Model:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[2]

  • Age: 10-12 weeks (at the onset of established hypertension).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Drug Administration:

  • Drug: this compound

  • Dosage: 1 mg/kg/day and 3 mg/kg/day (or other doses as determined by dose-response studies).

  • Vehicle: 0.5% carboxymethyl cellulose (CMC) solution or other appropriate vehicle.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Duration: 4 weeks or longer to assess long-term effects.

Blood Pressure Measurement:

  • Method: Tail-cuff method for non-invasive measurement of systolic blood pressure and heart rate. Measurements should be taken at baseline and at regular intervals (e.g., weekly) throughout the study. For continuous and more accurate measurements, radiotelemetry can be employed.

  • Procedure (Tail-Cuff):

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced blood pressure variations.

    • Warm the rat's tail to a suitable temperature (e.g., 32-34°C) to detect the tail artery pulse.

    • Take at least three to five consecutive stable readings and average them for each time point.

Assessment of Vascular Hypertrophy (Optional):

  • At the end of the treatment period, euthanize the animals and perfuse the vasculature with a fixative (e.g., 4% paraformaldehyde).

  • Excise the thoracic aorta or mesenteric arteries.

  • Process the tissues for histological analysis (e.g., hematoxylin and eosin or Verhoeff-Van Gieson staining).

  • Measure the media thickness, cross-sectional area, and media-to-lumen ratio using morphometric analysis software.

Protocol 2: Evaluation of this compound in Preventing Stroke in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

Objective: To assess the protective effect of this compound against cerebrovascular events in a model of severe hypertension.

Animal Model:

  • Species: Rat

  • Strain: Stroke-Prone Spontaneously Hypertensive Rat (SHRSP).

  • Diet: Provide a diet containing high salt (e.g., 1% NaCl in drinking water) to accelerate the development of severe hypertension and stroke.

  • Age: Start treatment at a young age (e.g., 6-8 weeks) before the onset of stroke.

Drug Administration:

  • Follow the drug administration protocol as described in Protocol 1, adjusting the dose as necessary based on pilot studies.

Endpoint Assessment:

  • Primary Endpoint: Incidence of stroke, determined by the appearance of neurological symptoms (e.g., paralysis, irritability, seizures) and confirmed by post-mortem examination of the brain for signs of hemorrhage or infarction.

  • Secondary Endpoints:

    • Blood pressure monitoring throughout the study.

    • Survival rate.

    • Histopathological analysis of the brain, heart, and kidneys to assess end-organ damage.

Mandatory Visualizations

Signaling_Pathway_of_SM6586 cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space High Blood Pressure High Blood Pressure L_type_Ca_Channel L-type Calcium Channel High Blood Pressure->L_type_Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Opens Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Contraction Vasoconstriction MLCK_activation->Contraction SM_6586 This compound SM_6586->L_type_Ca_Channel Blocks

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow Animal_Selection Select SHR and WKY rats (10-12 weeks old) Acclimatization Acclimatize animals to housing and measurement devices Animal_Selection->Acclimatization Baseline_Measurement Measure baseline blood pressure (Tail-cuff or Telemetry) Acclimatization->Baseline_Measurement Randomization Randomize into treatment groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Baseline_Measurement->Randomization Treatment Daily oral administration for 4 weeks Randomization->Treatment Weekly_Monitoring Weekly blood pressure and heart rate monitoring Treatment->Weekly_Monitoring Endpoint_Analysis Endpoint Analysis: - Final blood pressure - Euthanasia and tissue collection - Histological analysis of vasculature Treatment->Endpoint_Analysis Weekly_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for evaluating this compound in SHR.

References

Application Notes and Protocols for Measuring SM-6586 Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-6586 is a dihydropyridine derivative that acts as a calcium channel antagonist.[1][2] Understanding the binding kinetics of this compound to its target calcium channels is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and ensuring its safety profile. This document provides detailed application notes and protocols for measuring the binding kinetics of this compound using various established biophysical techniques.

Core Concepts in Binding Kinetics

The interaction between a ligand (L), such as this compound, and its protein target (P) to form a complex (PL) can be described by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants defines the equilibrium dissociation constant (K_D), a measure of binding affinity.

  • Association Rate (k_on): The rate at which the ligand and protein bind to form a complex.

  • Dissociation Rate (k_off): The rate at which the protein-ligand complex breaks apart.

  • Equilibrium Dissociation Constant (K_D): The concentration of ligand at which half of the protein binding sites are occupied at equilibrium. It is calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.

Recommended Techniques for Measuring this compound Binding Kinetics

Several powerful techniques can be employed to measure the binding kinetics of small molecules like this compound. The choice of method often depends on factors such as the availability of purified protein, the requirement for labeled molecules, and the desired throughput. Key label-free and label-based methods include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.[3][4]

A study on this compound utilized a radioligand binding assay to characterize its interaction with rat heart and brain membranes, demonstrating its very slow dissociation rate from the binding site.[1] This suggests that techniques capable of measuring slow off-rates are particularly relevant.

Data Presentation

Quantitative data from binding kinetics experiments should be summarized for clear comparison.

TechniqueParameters MeasuredTypical this compound Concentration RangeTarget Protein Immobilization/SourceNotes
Radioligand Binding Assay K_i, B_max10⁻¹² M to 10⁻⁶ MRat heart and brain membranesAllows for competition binding studies to determine the affinity of unlabeled this compound.[1]
Surface Plasmon Resonance (SPR) k_on, k_off, K_D0.1 x K_D to 10 x K_DPurified calcium channel protein immobilized on a sensor chipProvides real-time kinetic data.[5][6]
Bio-Layer Interferometry (BLI) k_on, k_off, K_DAnalyte concentration-dependentBiotinylated calcium channel protein immobilized on a biosensor tipHigh-throughput capabilities.[7][8]
Isothermal Titration Calorimetry (ITC) K_D, ΔH, ΔS, Stoichiometry (n)Dependent on protein concentration and K_DPurified calcium channel protein in solutionMeasures the heat change upon binding.[5][9]

Experimental Protocols

Radioligand Binding Assay (Competition Binding)

This protocol is adapted from methodologies used for characterizing dihydropyridine calcium channel antagonists.[1][10][11]

Objective: To determine the binding affinity (K_i) of this compound for calcium channels by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat heart or brain membrane preparation (source of calcium channels)

  • Radiolabeled dihydropyridine antagonist (e.g., [³H]PN200-110)[1]

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat heart or brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a series of microcentrifuge tubes, add the following in order:

    • Binding buffer

    • A fixed concentration of radiolabeled ligand (typically at or below its K_D value).

    • Increasing concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM).

    • For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine) in separate tubes.

    • For determining total binding, add only the radioligand and membrane preparation.

  • Initiate Binding: Add the membrane preparation (e.g., 50-100 µg of protein) to each tube to start the reaction.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the radioligand binding).

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Surface Plasmon Resonance (SPR)

This protocol provides a general framework for an SPR experiment.[6][12]

Objective: To measure the real-time association (k_on) and dissociation (k_off) rates of this compound binding to a purified calcium channel protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Purified calcium channel protein

  • This compound

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified calcium channel protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., a 2-fold dilution series spanning a concentration range from 0.1 to 10 times the expected K_D).

    • Inject the this compound solutions over the sensor surface for a defined period (association phase, e.g., 120-300 seconds).

    • Switch to flowing only running buffer over the surface to monitor the dissociation of the complex (dissociation phase, e.g., 300-600 seconds).

    • After each cycle, regenerate the sensor surface if necessary using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Bio-Layer Interferometry (BLI)

This protocol outlines a general procedure for a BLI experiment.[13][14]

Objective: To determine the binding kinetics of this compound to a biotinylated calcium channel protein.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • Biotinylated purified calcium channel protein

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Protocol:

  • Biosensor Hydration: Hydrate the SA biosensors in assay buffer.

  • Protein Immobilization:

    • Immerse the hydrated biosensors in a solution of the biotinylated calcium channel protein to allow for its capture onto the streptavidin-coated sensor tip.

    • Establish a baseline by dipping the biosensors with immobilized protein into assay buffer.

  • Association:

    • Move the biosensors to wells containing various concentrations of this compound in assay buffer and measure the change in interference pattern over time.

  • Dissociation:

    • Transfer the biosensors to wells containing only assay buffer and monitor the dissociation of this compound from the protein.

  • Data Analysis:

    • Align the sensorgrams to the baseline and association steps.

    • Fit the association and dissociation data globally using the instrument's software to a 1:1 binding model to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

This protocol describes a general ITC experiment.[15][16]

Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS) and stoichiometry (n) of this compound binding to a purified calcium channel protein.

Materials:

  • Isothermal titration calorimeter

  • Purified calcium channel protein

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Dialyze the purified calcium channel protein against the chosen buffer extensively to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: K_D, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_Calcium_Channel_Blockade cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Ca_ion_intracellular Ca²⁺ (intracellular) L_type_Ca_channel->Ca_ion_intracellular Blocked Influx SM_6586 This compound (Dihydropyridine) SM_6586->L_type_Ca_channel Binds and blocks Ca_ion_extracellular Ca²⁺ (extracellular) Ca_ion_extracellular->L_type_Ca_channel Influx Cellular_Response Decreased Intracellular Ca²⁺ (e.g., Vasodilation) Ca_ion_intracellular->Cellular_Response Leads to

Caption: Mechanism of action for this compound as a calcium channel blocker.

General Experimental Workflow for Binding Kinetics Measurement

Binding_Kinetics_Workflow start Start prep Prepare Reagents (Protein, Ligand, Buffers) start->prep immobilization Immobilize Protein (for SPR/BLI) prep->immobilization If applicable assay Perform Binding Assay (e.g., SPR, BLI, ITC, Radioligand) prep->assay immobilization->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (Curve Fitting, Model Selection) data_acq->data_analysis results Determine Kinetic Parameters (k_on, k_off, K_D) data_analysis->results end End results->end

Caption: A generalized workflow for determining binding kinetics.

References

Application Notes and Protocols for High-Throughput Screening of RIPK1 Inhibitors: Featuring PK68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis, a form of programmed cell death implicated in various inflammatory diseases, neurodegenerative disorders, and cancer metastasis.[1][2][3][4] As a key signaling protein, RIPK1 has emerged as a promising therapeutic target. High-throughput screening (HTS) campaigns are essential for identifying novel and potent RIPK1 inhibitors. This document provides detailed application notes and protocols for the screening and characterization of RIPK1 inhibitors, using PK68 as a representative compound. PK68 is a potent and selective type II inhibitor of RIPK1 that effectively blocks RIPK1-dependent necroptosis.[1][5][6][7][8]

Featured Compound: PK68

PK68 was identified through a cell-based assay and subsequent structural optimization. It is a highly potent inhibitor of TNF-induced necroptosis in both human and mouse cells.[1][3][4] PK68 binds to the ATP domain of RIPK1 in a DLG-out configuration, characteristic of a type II kinase inhibitor.[1][3] This compound exhibits favorable selectivity and pharmacokinetic properties, making it a valuable tool for studying necroptosis and a promising candidate for therapeutic development.[1][3][4]

Quantitative Data for PK68
ParameterValueCell Line/Assay ConditionSpecies
IC50 ~90 nMIn vitro RIPK1 kinase assayHuman & Mouse
EC50 23 nMTNF-induced necroptosis in HT-29 cellsHuman
EC50 13 nMTNF-induced necroptosis in L929 cellsMouse

Table 1: In vitro and cellular potency of the RIPK1 inhibitor PK68. Data sourced from multiple studies.[1][3][4][5][6][9]

RIPK1 Signaling Pathway in Necroptosis

The activation of RIPK1 is a key step in the TNFα-induced necroptosis pathway. Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed, leading to the activation of RIPK1. In the absence of caspase-8 activity, activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL. The phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necrotic cell death.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1_act Activated RIPK1 (Phosphorylated) ComplexI->RIPK1_act Activation RIPK3_act Activated RIPK3 (Phosphorylated) RIPK1_act->RIPK3_act Phosphorylation MLKL_act Phosphorylated MLKL (Oligomerized) RIPK3_act->MLKL_act Phosphorylation Necroptosis Necroptosis MLKL_act->Necroptosis Membrane Disruption PK68 PK68 PK68->RIPK1_act Inhibition

Caption: TNFα-induced RIPK1-mediated necroptosis signaling pathway and the inhibitory action of PK68.

High-Throughput Screening Workflow for RIPK1 Inhibitors

A typical HTS campaign to identify novel RIPK1 inhibitors involves a multi-stage process, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and characterize lead compounds.

HTS_Workflow Library Compound Library (>250,000 compounds) PrimaryScreen Primary HTS: Cell-Based Necroptosis Assay (e.g., L929 or HT-29 cells) Library->PrimaryScreen HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation Identify Initial Hits SecondaryAssays Secondary Assays: - Orthogonal Cell Lines - Apoptosis Counter-screen HitConfirmation->SecondaryAssays Confirm Activity & Specificity TertiaryAssays Tertiary Assays: - In vitro RIPK1 Kinase Assay - Kinome Selectivity Profiling - Cellular Target Engagement (CETSA) SecondaryAssays->TertiaryAssays Validate Mechanism of Action Lead Lead Compound (e.g., PK68) TertiaryAssays->Lead

Caption: A representative high-throughput screening cascade for the identification and characterization of RIPK1 inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Necroptosis Assay

This protocol is designed for a large-scale screen to identify compounds that inhibit TNFα-induced necroptosis in a cellular context.

Materials:

  • L929 (murine fibroblast) or HT-29 (human colon adenocarcinoma) cells

  • Assay medium: DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human or murine TNFα

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Smac mimetic (e.g., BV6) for HT-29 cells

  • Compound library plates (e.g., 384-well format)

  • Cell viability reagent (e.g., CellTiter-Glo®, LDH assay kit)

  • Automated liquid handling systems and plate readers

Protocol:

  • Cell Seeding: Seed L929 or HT-29 cells in 384-well assay plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of each compound from the library plates to the assay plates to achieve a final concentration (e.g., 10 µM). Include wells for positive (necroptosis inducers only) and negative (vehicle control) controls.

  • Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C, 5% CO2.

  • Induction of Necroptosis:

    • For L929 cells: Add TNFα (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM) to all wells except the negative controls.

    • For HT-29 cells: Add TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 250 nM), and z-VAD-FMK (e.g., 10 µM) to induce necroptosis.

  • Incubation: Incubate the plates for 8-24 hours at 37°C, 5% CO2.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence for CellTiter-Glo®, absorbance for LDH) using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Calculate the percentage of inhibition for each compound. Compounds showing inhibition above a defined threshold (e.g., >50%) are considered primary hits.

Secondary Assay: In Vitro RIPK1 Kinase Assay

This biochemical assay confirms direct inhibition of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)

  • ADP-Glo™ Kinase Assay kit or similar

  • Test compounds (confirmed hits from the primary screen)

  • 384-well white assay plates

Protocol:

  • Reaction Setup: In a 384-well plate, add kinase buffer, the test compound at various concentrations, and recombinant RIPK1 enzyme.

  • Initiate Reaction: Add a mixture of ATP and the substrate to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Measure Luminescence: Incubate and then measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tertiary Assay: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is used to verify that a compound directly binds to and stabilizes RIPK1 in a cellular environment.

Materials:

  • HT-29 or other suitable cells

  • Complete cell culture medium

  • Test compound (e.g., PK68) and vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot, ELISA, or AlphaLISA®)

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle for 1-2 hours at 37°C.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. A non-heated sample (room temperature) serves as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble RIPK1: Carefully collect the supernatant (soluble protein fraction) and quantify the amount of soluble RIPK1 using a specific detection method like Western blotting or a plate-based immunoassay.

  • Data Analysis: Plot the amount of soluble RIPK1 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the EC50 for target engagement.[10][11]

Conclusion

The identification of potent and selective RIPK1 inhibitors like PK68 is a critical step in developing new therapies for necroptosis-related diseases. The application notes and protocols provided here offer a comprehensive framework for conducting a high-throughput screening campaign, from initial hit discovery in cell-based assays to biochemical validation and confirmation of target engagement. By employing a systematic and multi-faceted screening cascade, researchers can efficiently identify and characterize novel RIPK1 inhibitors with therapeutic potential.

References

Troubleshooting & Optimization

SM-6586 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SM-6586, including troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you encounter solubility issues with this compound in DMSO, you can try the following to facilitate dissolution:

  • Gently warm the solution to 37°C.

  • Use sonication in an ultrasonic bath for a short period.

  • Ensure the DMSO is of high purity and anhydrous, as water content can affect the solubility of many organic compounds.

Q3: Can I dissolve this compound in aqueous buffers, ethanol, or other organic solvents?

A3: There is limited information available on the solubility of this compound in solvents other than DMSO. It is common for poorly water-soluble compounds to have very low solubility in aqueous solutions. Preliminary small-scale tests are recommended to determine solubility in your specific buffer system or other organic solvents like ethanol.

Q4: What is the maximum concentration of this compound that can be prepared in DMSO?

Q5: How should I store my this compound stock solution?

A5: It is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound has low aqueous solubility, and the addition of an aqueous buffer reduces the solvating power of DMSO.- Decrease the final concentration of this compound in the aqueous medium.- Increase the percentage of DMSO in the final solution (be mindful of the tolerance of your experimental system to DMSO).- Consider using a surfactant or co-solvent in your aqueous buffer, after validating its compatibility with your assay.
Cloudiness or visible particles in the DMSO stock solution. The compound has not fully dissolved or has precipitated out of the solution.- Confirm that you have not exceeded the known solubility limits.- Apply gentle warming (to 37°C) and sonication as described in the FAQs.- Visually inspect the solution against a light source to ensure all particulate matter has dissolved.
Inconsistent experimental results. Potential issues with compound solubility or stability in the final assay medium.- Prepare fresh dilutions from your stock solution for each experiment.- Ensure the compound is fully dissolved in the final medium before starting the experiment.- Evaluate the stability of this compound in your specific assay buffer over the time course of the experiment.

Quantitative Solubility Data

The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleStock solutions of at least 10 mM can be prepared. Heating to 37°C and sonication can aid dissolution.
Water Information not availableExpected to be poorly soluble based on its chemical structure.
Ethanol Information not availableSolubility has not been reported. Preliminary testing is required.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 489.52 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Pipettes

Procedure:

  • Accurately weigh out 1 mg of this compound powder.

  • Add 204.3 µL of anhydrous DMSO to the vial containing the this compound.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound

This compound is a dihydropyridine derivative that acts as a calcium channel antagonist, specifically targeting L-type calcium channels. The diagram below illustrates the general mechanism of action for this class of compounds.

SM_6586_Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx SM6586 This compound SM6586->L_type_Ca_Channel Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_influx->Cellular_Response

Mechanism of action for this compound.
Experimental Workflow for this compound Stock Solution Preparation

The following diagram outlines the logical steps for preparing a stock solution of this compound.

SM_6586_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility heat_sonicate Warm (37°C) & Sonicate check_solubility->heat_sonicate No aliquot Aliquot for Storage check_solubility->aliquot Yes heat_sonicate->dissolve store Store at -20°C / -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

preventing SM-6586 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SM-6586 in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a long-acting calcium channel blocker belonging to the 1,4-dihydropyridine class of compounds.[1] Its chemical name is methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate.[1] It is investigated for its antihypertensive effects.[1]

Q2: Why is this compound prone to precipitation in aqueous buffers?

Q3: What are the initial steps to dissolve this compound?

It is recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent before diluting it into the final aqueous buffer. Based on the general properties of dihydropyridine derivatives, suitable organic solvents may include dimethyl sulfoxide (DMSO), ethanol, acetone, or chloroform.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues and provides systematic steps to prevent the precipitation of this compound in your experimental buffers.

Issue 1: Precipitation upon dilution of the stock solution into the aqueous buffer.

This is a common problem for poorly soluble compounds when transitioning from a high-solubility organic solvent to a low-solubility aqueous environment.

Troubleshooting Workflow

start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? start->check_stock stock_issue Stock solution has precipitated. Re-dissolve or prepare fresh. check_stock->stock_issue No check_dilution 2. Review Dilution Method check_stock->check_dilution Yes dilution_method Dilute stock dropwise into vigorously stirring buffer. Consider sonication. check_dilution->dilution_method check_buffer 3. Assess Buffer Composition dilution_method->check_buffer buffer_ph Is the buffer pH appropriate? Dihydropyridines are often more soluble at acidic pH. check_buffer->buffer_ph buffer_excipients Consider adding excipients to the buffer. buffer_ph->buffer_excipients excipient_options Excipient Options: - Co-solvents (e.g., ethanol, PEG) - Surfactants (e.g., Tween-20, Polysorbate 80) - Cyclodextrins (e.g., HP-β-CD) buffer_excipients->excipient_options final_conc 4. Lower Final Concentration excipient_options->final_conc test_solubility Determine the empirical solubility limit in your buffer system. final_conc->test_solubility success No Precipitation test_solubility->success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Precipitation over time or with temperature changes.

Precipitation can occur even after initial successful solubilization due to compound instability or changes in experimental conditions.

Potential Cause Recommended Action
Temperature Fluctuation Maintain a constant temperature for your experimental setup. Some compounds are less soluble at lower temperatures.
pH Shift Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Compound Degradation Protect your solution from light, as dihydropyridines can be light-sensitive. Prepare fresh solutions for each experiment if instability is suspected.
Supersaturation The initial solution may have been supersaturated. While excipients can help maintain this state, precipitation may still occur over time. Consider working at a lower, more stable concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of 100% DMSO to the powder.

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle heating (37°C) or sonication may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer with a Co-solvent
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl).

  • Co-solvent Addition: Add a co-solvent such as ethanol or polyethylene glycol (PEG) to the buffer. The final concentration of the co-solvent should be optimized, starting with a low percentage (e.g., 1-5%) and increasing if necessary.

  • Dilution: While vigorously vortexing the buffer/co-solvent mixture, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Final Mix: Continue to vortex for another 30-60 seconds to ensure homogeneity.

Data Presentation

The following table summarizes strategies to enhance the solubility of poorly soluble compounds like this compound.

Strategy Mechanism Examples Considerations
pH Adjustment Ionization of the compound can increase its aqueous solubility. Dihydropyridines are often more soluble at a lower pH.Use of acidic buffers (e.g., citrate, acetate)The chosen pH must be compatible with the experimental system (e.g., cell viability, protein stability).
Co-solvents A water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)High concentrations of organic solvents may be toxic to cells or affect protein function.
Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.Polysorbate 20 (Tween-20), Polysorbate 80, PluronicsSurfactants can interfere with certain assays or have biological effects themselves.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can alter the free concentration of the drug, potentially affecting its activity.
Precipitation Inhibitors Certain polymers can inhibit the nucleation and crystal growth of a precipitating drug.Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP)May increase the viscosity of the solution.

Signaling Pathway

This compound, as a dihydropyridine, is a calcium channel blocker. These compounds primarily act on L-type voltage-gated calcium channels.

cluster_membrane Cell Membrane channel L-type Calcium Channel ca_in Ca²⁺ Influx channel->ca_in Inhibits sm6586 This compound sm6586->channel Blocks cellular_response Cellular Response (e.g., Muscle Contraction) ca_in->cellular_response Leads to

References

Technical Support Center: Optimizing SM-6586 Dosage for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dosage of SM-6586 for primary cell line experiments. This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Due to the inherent variability and sensitivity of primary cells, establishing an optimal dose that maximizes therapeutic effect while minimizing cytotoxicity is crucial for obtaining reliable and reproducible results.[5][6][7] This guide offers detailed protocols, troubleshooting advice, and quantitative data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various diseases and plays a key role in cell cycle progression, proliferation, and survival.[1][3] By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in target cells.

Q2: What is a recommended starting concentration for this compound in a new primary cell line?

A2: For a new primary cell line, a wide dose-response range is recommended to determine the half-maximal inhibitory concentration (IC50). A good starting point is a logarithmic dilution series ranging from 1 nM to 100 µM. Based on in-house testing with common primary cell lines, a more focused starting range can be selected from the table below.

Q3: How should I prepare the stock solution for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[8]

Q4: How long should I incubate the primary cells with this compound?

A4: The optimal incubation time is dependent on the specific primary cell line and the experimental endpoint. For initial cytotoxicity and IC50 determination assays, incubation periods of 24, 48, and 72 hours are recommended to understand the time-dependent effects of the compound.[8]

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Various Primary Cell Lines

Primary Cell Line TypeRecommended Starting Range (µM)Estimated IC50 (µM)Notes
Human Umbilical Vein Endothelial Cells (HUVEC)0.1 - 101.5Highly proliferative, may require shorter incubation times.
Normal Human Epidermal Keratinocytes (NHEK)0.5 - 255.2Monitor for changes in morphology.
Primary Human Bronchial Epithelial Cells (HBEC)1 - 5012.8May exhibit higher resistance.
Human Mammary Epithelial Cells (HMEC)0.2 - 203.7Useful model for breast cancer research.
Primary Bovine Mammary Epithelial Cells (BMEC)[9]0.5 - 308.5A relevant model for long-term studies.[9]

Note: The IC50 values are hypothetical and for illustrative purposes. It is imperative to determine the IC50 experimentally for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a method for determining the concentration of this compound that inhibits 50% of cell viability.[10][11][12]

Materials:

  • Primary cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture primary cells to approximately 80-90% confluency.[13]

    • Harvest the cells and perform a viable cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

    • Incubate the plate overnight to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to use 8-12 concentrations to generate a robust dose-response curve.[10]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.[8]

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[10][14]

Protocol 2: Validating Target Engagement via Western Blot

This protocol is for confirming that this compound is inhibiting the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of key downstream proteins like Akt.

Materials:

  • Primary cells treated with this compound at various concentrations (e.g., 0.5X, 1X, and 2X IC50)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described above.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of p-Akt/total-Akt with increasing this compound concentration indicates successful target engagement.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Cell Death at Low Concentrations - High sensitivity of the primary cell line.- Incorrect DMSO concentration.- Contamination.- Perform a broader, more diluted dose-response curve starting in the low nM range.- Ensure the final DMSO concentration is ≤ 0.1%.[8]- Check for contamination and use fresh reagents.
No Observable Effect on Cell Viability - The cell line is resistant to this compound.- The compound is inactive or degraded.- Insufficient incubation time.- Test a higher concentration range.- Use a fresh aliquot of this compound.- Increase the incubation time (e.g., up to 72 hours).
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate for treatment groups.
Phosphorylation of Akt Not Decreasing - Insufficient concentration of this compound.- Short incubation time.- Problems with the Western blot protocol.- Treat with higher concentrations of this compound.- Increase the treatment duration.- Optimize the Western blot protocol and ensure antibody quality.

Mandatory Visualizations

SM_6586_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation SM6586 This compound SM6586->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Select Primary Cell Line protocol1 Protocol 1: Dose-Response Assay (MTT) start->protocol1 ic50 Determine IC50 protocol1->ic50 protocol2 Protocol 2: Target Validation (Western Blot) ic50->protocol2 analysis Analyze p-Akt Levels at 0.5x, 1x, 2x IC50 protocol2->analysis decision Target Engaged? analysis->decision end Proceed to Downstream Experiments decision->end Yes troubleshoot Troubleshoot Experiment decision->troubleshoot No troubleshoot->protocol1

Caption: Workflow for optimizing this compound dosage in primary cells.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of SM-6586

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing SM-6586, a dihydropyridine calcium channel blocker. Due to the limited publicly available data on the specific off-target profile of this compound, this resource focuses on providing a systematic approach to identifying, characterizing, and mitigating potential off-target effects based on the known pharmacology of its drug class and established experimental techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a dihydropyridine derivative that functions as a calcium channel antagonist.[1] Its primary, or "on-target," effect is the blockade of L-type voltage-gated calcium channels.[2] This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.[2]

Q2: What are potential off-target effects of dihydropyridine calcium channel blockers like this compound?

A2: While specific off-target interactions for this compound are not well-documented, the dihydropyridine class of molecules can exhibit off-target activities. These may include interactions with other ion channels (e.g., sodium or potassium channels), enzymes, or receptors.[3] Such interactions can lead to unintended biological consequences, including headaches, flushing, and edema.[4] It is also important to consider that metabolites of this compound, which involve cleavage of the 1,2,4-oxadiazole ring, may have their own off-target profiles.[1]

Q3: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use a Structurally Different L-type Calcium Channel Blocker: Treat your experimental system with a different class of L-type calcium channel blocker (e.g., a phenylalkylamine like Verapamil or a benzothiazepine like Diltiazem). If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Dose-Response Analysis: A clear correlation between the concentration of this compound required to elicit the phenotype and its known IC50 for L-type calcium channel blockade suggests an on-target mechanism.

  • Rescue Experiments: If possible, overexpress a mutant form of the L-type calcium channel that is insensitive to dihydropyridines. If the phenotype is reversed in the presence of this compound, this provides strong evidence for an on-target effect.

Q4: What experimental approaches can I use to identify the specific off-targets of this compound?

A4: Several advanced techniques can be employed to identify the molecular off-targets of this compound:

  • Affinity Chromatography followed by Mass Spectrometry (AP-MS): This method involves immobilizing this compound on a matrix and using it to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[5][6]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.[7][8]

  • Competition Binding Assays: These assays can be used to screen for this compound binding to a panel of known receptors and channels by measuring its ability to displace a labeled ligand.[9][10]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects 1. Perform a dose-response curve: Compare the EC50 of the observed phenotype with the known IC50 of this compound for L-type calcium channel inhibition. 2. Use a structurally unrelated L-type calcium channel blocker: See if a different class of calcium channel blocker reproduces the effect. 3. Conduct a literature search for known off-targets of dihydropyridines. A significant discrepancy in potency suggests an off-target effect. Failure to reproduce the phenotype with a different blocker points to an off-target mechanism.
Compound Instability or Degradation 1. Verify the purity and integrity of your this compound stock solution. 2. Prepare fresh solutions for each experiment. 3. Consider the metabolic stability of this compound in your experimental system. Consistent results with fresh compound will rule out degradation as a cause.
Cell Line-Specific Effects Test this compound in multiple cell lines. Observing the phenotype in only one cell line may indicate a specific off-target present in that line.
Issue 2: Cellular Toxicity at Concentrations Used for On-Target Inhibition
Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Toxicity 1. Perform a counter-screen: Test the toxicity of this compound in a cell line that does not express L-type calcium channels. 2. Identify potential off-targets using techniques like AP-MS or CETSA. 3. Investigate if the toxicity is mediated by a known off-target of dihydropyridines. Toxicity in the absence of the primary target strongly suggests off-target effects. Identification of a known toxic off-target can explain the observation.
On-Target Mediated Toxicity 1. Modulate the expression of the L-type calcium channel (e.g., via siRNA or CRISPR). 2. Assess if knockdown of the target phenocopies the observed toxicity. If reducing the expression of the L-type calcium channel leads to similar toxicity, it suggests an on-target mechanism.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement

This protocol is a generalized workflow to determine if this compound engages with a suspected off-target protein in a cellular environment.

  • Cell Culture and Treatment:

    • Culture cells of interest to approximately 80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells using freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

  • Thermal Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Protein Precipitation and Separation:

    • After heating, centrifuge the tubes at high speed to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Analysis:

    • Measure the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the suspected off-target protein.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[7]

Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

This protocol outlines a general approach to identify proteins that interact with this compound.

  • Immobilization of this compound:

    • Chemically couple this compound to an activated chromatography resin (e.g., NHS-activated sepharose beads). This may require a derivative of this compound with a suitable linker arm.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from your experimental system in a buffer that preserves protein-protein interactions.

  • Affinity Purification:

    • Incubate the this compound-coupled resin with the cell lysate to allow for binding of interacting proteins.

    • As a negative control, incubate the lysate with an uncoupled resin.

    • Wash the resin extensively to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the resin using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).[6]

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with this compound.[5]

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Off-Target Identification cluster_3 Validation & Mitigation phenotype Unexpected Phenotype or Toxicity Observed dose_response Dose-Response Analysis phenotype->dose_response struct_unrelated Use Structurally Unrelated Blocker phenotype->struct_unrelated rescue Rescue Experiment phenotype->rescue ap_ms Affinity Purification- Mass Spectrometry (AP-MS) dose_response->ap_ms If off-target suspected struct_unrelated->ap_ms If off-target suspected rescue->ap_ms If off-target suspected validation Validate Off-Target with siRNA/CRISPR ap_ms->validation cetsa Cellular Thermal Shift Assay (CETSA) cetsa->validation competition Competition Binding Assays competition->validation mitigation Mitigate by Lowering Concentration or Using Alternative Compound validation->mitigation

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway sm6586 This compound l_type L-type Calcium Channel sm6586->l_type Inhibits off_target Unknown Off-Target (e.g., another ion channel, enzyme) sm6586->off_target Interacts with ca_influx Decreased Ca2+ Influx l_type->ca_influx Mediates vasodilation Vasodilation ca_influx->vasodilation Leads to off_target_effect Unintended Cellular Effect off_target->off_target_effect phenotype Observed Phenotype off_target_effect->phenotype

References

Technical Support Center: SM-6586 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control and formulation for in vivo studies of SM-6586. Given the limited publicly available information on the specific formulation of this compound, this guide is based on the known properties of dihydropyridine calcium channel blockers and general best practices for in vivo studies of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dihydropyridine derivative that acts as a calcium channel blocker.[1][2] Like other drugs in its class, it is presumed to inhibit the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells. This action leads to vasodilation and a subsequent reduction in blood pressure, which is why it has been investigated for its long-lasting antihypertensive effects.[1]

Q2: Why is the choice of vehicle and the inclusion of a vehicle control group so important for in vivo studies with this compound?

As a dihydropyridine, this compound is expected to be hydrophobic and poorly soluble in aqueous solutions. Therefore, a specialized vehicle is required to administer it in vivo. The vehicle itself can have biological effects, potentially confounding the experimental results. A vehicle control group, which receives the vehicle without this compound, is essential to differentiate the effects of the compound from those of the vehicle.

Q3: What are suitable vehicles for administering this compound in vivo?

Common vehicles for poorly water-soluble compounds like this compound include:

  • Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose (MC).

  • Co-solvent systems: Combinations of solvents such as Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and saline. It is crucial to keep the concentration of organic solvents low to minimize toxicity.

  • Lipid-based formulations: Solutions in oils like corn oil, sesame oil, or olive oil, particularly for oral or intraperitoneal administration.

  • Cyclodextrins: These can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.

The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the tolerability of the animal model to the vehicle.

Troubleshooting Guide

Q1: My this compound formulation is showing precipitation. What should I do?

Precipitation indicates that the solubility of this compound in your chosen vehicle is insufficient at the target concentration.

  • For co-solvent systems: Try adjusting the ratio of the solvents. A slight increase in the organic solvent (e.g., DMSO, PEG 400) may improve solubility. However, be mindful of the potential for increased toxicity.

  • For suspensions: Ensure the particle size of your this compound powder is small and uniform. Sonication can help in creating a more stable and homogenous suspension.

  • Consider pH adjustment: If this compound has ionizable groups, modifying the pH of the vehicle might enhance its solubility.

  • Re-evaluate the vehicle: It may be necessary to screen alternative vehicles to find one that can maintain this compound in solution or as a stable suspension at the desired concentration.

Q2: I am observing unexpected adverse effects (e.g., irritation, lethargy) in my animal models, including the vehicle control group. How can I troubleshoot this?

These signs may point to vehicle-related toxicity.

  • Reduce solvent concentration: If using a co-solvent system, decrease the percentage of organic solvents like DMSO or ethanol to the lowest effective concentration.

  • Assess vehicle tolerability: Conduct a pilot study with just the vehicle to determine the maximum tolerated dose and to characterize any background effects.

  • Change the route of administration: Some vehicles are better tolerated via certain routes. For example, an oil-based vehicle is unsuitable for intravenous injection.

  • Consider alternative vehicles: Switch to a more biocompatible vehicle, such as an aqueous suspension with a low concentration of a non-toxic suspending agent like CMC.

Q3: The results from my in vivo study show high variability. What could be the cause?

High variability can stem from inconsistent formulation or administration.

  • Ensure formulation homogeneity: For suspensions, make sure to vortex or stir the formulation before each animal is dosed to ensure a consistent concentration is administered. For solutions, ensure the compound is fully dissolved.

  • Standardize administration technique: Inconsistent injection volumes or gavage techniques can lead to variable dosing. Ensure all personnel are properly trained and follow a standardized protocol.

  • Evaluate animal health: Underlying health issues in the animal cohort can contribute to variability. Ensure all animals are healthy and acclimatized before the start of the study.

Data Presentation

Table 1: Comparison of Common Vehicles for In Vivo Administration of Hydrophobic Compounds

Vehicle TypeComposition ExampleCommon Routes of AdministrationAdvantagesDisadvantages
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) in salineOral (PO), Intraperitoneal (IP)Generally well-tolerated, low toxicity.May not be suitable for high doses; requires consistent homogenization.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineIP, Intravenous (IV)Can achieve higher concentrations in solution.Potential for vehicle-induced toxicity; may cause irritation.
Oil-based Solution This compound in corn oilPO, IP, Subcutaneous (SC)Suitable for highly lipophilic compounds.Not suitable for IV administration; can have slow absorption.
Cyclodextrin Solution 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIV, IP, POIncreases aqueous solubility; generally low toxicity.Can be expensive; may have its own biological effects.

Experimental Protocols

Hypothetical Protocol for Oral Administration of this compound in Rats

This protocol is a general guideline and should be adapted and optimized for specific experimental needs.

  • Objective: To assess the antihypertensive effect of this compound following oral administration in a rat model.

  • Materials:

    • This compound

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline

    • Dosing syringes and oral gavage needles

    • Vortex mixer

  • Formulation Preparation (for a 10 mg/kg dose in a 200g rat with a 5 mL/kg dosing volume):

    • Calculate the required amount of this compound. For a 10 mg/kg dose, a 200g rat requires 2 mg.

    • Prepare a 2 mg/mL suspension. For a 10 mL final volume, weigh out 20 mg of this compound.

    • Prepare the 0.5% CMC vehicle by slowly adding 50 mg of CMC to 10 mL of sterile saline while stirring.

    • Add the 20 mg of this compound to the vehicle.

    • Vortex thoroughly for 5-10 minutes to ensure a homogenous suspension.

    • Prepare a vehicle control formulation (0.5% CMC in saline) in the same manner without the this compound.

  • Animal Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to either the vehicle control group or the this compound treatment group.

    • Just before dosing each animal, vortex the suspension to ensure homogeneity.

    • Administer the formulation or vehicle control via oral gavage at a volume of 5 mL/kg.

  • Post-Dosing Monitoring:

    • Monitor animals for any adverse effects.

    • Measure relevant physiological parameters (e.g., blood pressure) at predetermined time points.

Mandatory Visualizations

G cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_channel->Intracellular_Ca Vasodilation Vasodilation L_type_Ca_channel->Vasodilation inhibition leads to Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_channel influx Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Contraction leads to SM_6586 This compound SM_6586->L_type_Ca_channel blocks

Caption: Signaling pathway of this compound as a calcium channel blocker.

G Start Start: Need to Formulate This compound for In Vivo Study Assess_Properties Assess Physicochemical Properties (Solubility, Stability) Start->Assess_Properties Select_Vehicles Select Candidate Vehicles (e.g., CMC, PEG 400, Corn Oil) Assess_Properties->Select_Vehicles Prepare_Formulations Prepare Trial Formulations at Target Concentration Select_Vehicles->Prepare_Formulations Check_Stability Check for Precipitation/ Phase Separation Prepare_Formulations->Check_Stability Stable Formulation Stable? Check_Stability->Stable Pilot_Toxicity Conduct Pilot Tolerability Study in a Small Animal Cohort Stable->Pilot_Toxicity Yes Reformulate Reformulate or Choose New Vehicle Stable->Reformulate No Tolerated Vehicle Well-Tolerated? Pilot_Toxicity->Tolerated Final_Protocol Finalize Formulation and Experimental Protocol Tolerated->Final_Protocol Yes Tolerated->Reformulate No Reformulate->Select_Vehicles

Caption: Workflow for vehicle selection and formulation of this compound.

G Problem Problem Observed in Study (e.g., High Variability, Adverse Effects) Check_Formulation Check Formulation (Homogeneity, Precipitation) Problem->Check_Formulation Check_Vehicle_Control Are Effects Seen in Vehicle Control Group? Problem->Check_Vehicle_Control Check_Dosing Review Dosing Procedure (Volume, Technique) Problem->Check_Dosing Vehicle_Issue Likely Vehicle-Related Toxicity or Instability Check_Vehicle_Control->Vehicle_Issue Yes Compound_Issue Likely Compound-Related Effect Check_Vehicle_Control->Compound_Issue No Review_Data Review All Experimental Parameters Vehicle_Issue->Review_Data Compound_Issue->Review_Data Dosing_Error Potential Dosing Error Check_Dosing->Dosing_Error Dosing_Error->Review_Data

Caption: Troubleshooting logic for in vivo studies with this compound.

References

Technical Support Center: Minimizing SM-6586 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing SM-6586 in long-term cell culture experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cellular toxicity.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: We are observing decreased cell viability and morphological changes in our long-term cultures treated with this compound. What are the potential causes and how can we mitigate this?

Answer: Prolonged exposure to this compound, a dihydropyridine calcium channel blocker, can induce cytotoxicity. The primary mechanism of this compound is the inhibition of L-type calcium channels, which can disrupt intracellular calcium homeostasis, a critical factor for cell survival and function. The observed toxicity could stem from several factors:

  • Concentration-Dependent Toxicity: The concentration of this compound may be too high for sustained exposure, leading to off-target effects or excessive blockade of essential calcium signaling.

  • Cell Line Specific Sensitivity: Different cell types exhibit varying dependencies on L-type calcium channels for their physiological functions.

  • Compound Accumulation: Due to its slow dissociation rate, this compound might accumulate in the cellular microenvironment over time, leading to increased toxic effects.

Troubleshooting Recommendations:

  • Optimize this compound Concentration: Conduct a dose-response study to identify the highest concentration that does not significantly impact cell viability over your experimental timeframe.

  • Implement Intermittent Dosing: Consider a dosing regimen where the compound is removed for certain periods (e.g., 24 hours on, 24 hours off) to allow cells to recover.

  • Enhance Culture Conditions: Ensure optimal culture conditions (e.g., media refreshment schedule, serum concentration, and cell density) to improve overall cell robustness.

Question 2: How do we determine the optimal, non-toxic working concentration of this compound for our specific cell line?

Answer: A systematic approach is crucial to define a therapeutic window where this compound is effective without being overtly toxic. A dose-response and time-course experiment is recommended.

Experimental Protocol: Determining the Optimal Concentration of this compound
  • Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the intended experiment duration.

  • Serial Dilution: Prepare a range of this compound concentrations in complete culture medium. A broad range (e.g., 10 nM to 100 µM) is advisable for initial screening.

  • Treatment: Expose the cells to the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Time-Course Assessment: Evaluate cell viability at multiple time points relevant to your long-term study (e.g., 24h, 48h, 72h, and weekly thereafter).

  • Viability Assay: Utilize a quantitative cell viability assay, such as MTT, XTT, or a luminescent ATP-based assay.

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for toxicity at each time point. For long-term cultures, select a concentration that maintains high cell viability (e.g., >90%).

Table 1: Example of Dose-Response Data for this compound on a Hypothetical Cell Line
This compound ConcentrationCell Viability % (after 7 days)Standard Deviation
Vehicle Control100.04.5
10 nM98.25.1
50 nM95.64.8
100 nM91.35.5
500 nM82.16.2
1 µM70.57.1
10 µM45.88.3
50 µM15.24.9
Question 3: What are the key signaling pathways affected by this compound that might contribute to the observed toxicity?

Answer: this compound, as a calcium channel blocker, primarily interferes with signaling pathways that are dependent on intracellular calcium concentration. The blockade of L-type calcium channels reduces calcium influx, which can impact numerous downstream processes.

SM6586 This compound L_type_Channel L-type Ca2+ Channel SM6586->L_type_Channel Inhibition Ca_Influx Ca2+ Influx L_type_Channel->Ca_Influx Blocks Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Reduces Downstream_Effectors Downstream Effectors (e.g., Calmodulin, Troponin C) Intracellular_Ca->Downstream_Effectors Regulates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) Downstream_Effectors->Cellular_Response Modulates

Caption: this compound signaling pathway inhibition.

Question 4: Can you provide a standardized workflow for assessing and troubleshooting this compound toxicity in our experiments?

Answer: A systematic workflow can help in identifying and resolving toxicity issues efficiently.

Start Initiate Long-Term Culture with this compound Dose_Response 1. Perform Dose-Response & Time-Course Viability Assays Start->Dose_Response Select_Concentration 2. Select Optimal Concentration (Viability >90%) Dose_Response->Select_Concentration Monitor_Culture 3. Continuously Monitor Culture (Morphology, Growth Rate) Select_Concentration->Monitor_Culture Check_Toxicity Toxicity Observed? Monitor_Culture->Check_Toxicity Troubleshoot 4. Implement Troubleshooting Steps: - Reduce Concentration - Intermittent Dosing - Re-optimize Culture Conditions Check_Toxicity->Troubleshoot Yes Continue Continue Experiment Check_Toxicity->Continue No Troubleshoot->Select_Concentration End Experiment Completion Continue->End

Caption: Experimental workflow for managing this compound toxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow for overnight attachment.

  • Treatment: Administer various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer with appropriate media changes).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Calcein-AM/Propidium Iodide Live/Dead Staining
  • Cell Culture and Treatment: Grow cells on glass-bottom dishes or coverslips and treat with the desired concentration of this compound.

  • Staining Solution Preparation: Prepare a working solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in a buffered saline solution as per the manufacturer's guidelines.

  • Cell Staining: Wash the cells once with the buffer and then incubate with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantification: Capture images from several random fields and count the number of live (green) and dead (red) cells to determine the percentage of viable cells.

Table 2: General Troubleshooting Guide for this compound in Cell Culture
Observed IssuePotential CauseSuggested Solution(s)
Gradual decrease in cell proliferation over time Cytostatic effects of this compound.- Lower the working concentration of this compound.- Perform a cell proliferation assay (e.g., EdU incorporation) to quantify the cytostatic effect at different concentrations.
Significant cell detachment and rounding Acute cytotoxicity.- Re-evaluate the dose-response curve; the current concentration is likely too high.- Perform an apoptosis assay (e.g., Annexin V staining) to determine the mode of cell death.
High variability between replicate experiments Inconsistent cell plating, compound instability, or degradation.- Ensure precise and consistent cell seeding densities.- Prepare fresh stock solutions of this compound regularly.- Replenish the media with fresh this compound at regular intervals during long-term experiments.

Validation & Comparative

SM-6586: A Long-Acting Dihydropyridine Calcium Channel Blocker with Unique Binding Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SM-6586 is a novel dihydropyridine derivative that functions as a calcium channel antagonist. Its distinct characteristic lies in its exceptionally slow dissociation from L-type calcium channels, which translates to a prolonged duration of action compared to other members of this class, such as nifedipine and nitrendipine. This unique pharmacokinetic profile suggests its potential for sustained therapeutic effects in the management of cardiovascular diseases.

Comparative Analysis of Binding Characteristics

Experimental evidence highlights a key difference in the binding kinetics of this compound. While the blockade of L-type calcium channels by dihydropyridines like nifedipine and nitrendipine is readily reversible, this compound exhibits a remarkably persistent blockade that is not easily reversed by washing. This suggests a very slow rate of dissociation from its binding site on the calcium channel.

Mechanism of Action: L-Type Calcium Channel Blockade

Like other dihydropyridine derivatives, this compound exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels. These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes. By blocking these channels, this compound inhibits the transmembrane influx of calcium, leading to the relaxation of vascular smooth muscle. This vasodilation results in a reduction of peripheral vascular resistance and, consequently, a lowering of blood pressure.

The following diagram illustrates the signaling pathway of dihydropyridine-mediated vasodilation:

Mechanism of Dihydropyridine-Mediated Vasodilation cluster_inhibition Inhibitory Action DHP Dihydropyridine (e.g., this compound) LTCC L-Type Calcium Channel (α1 Subunit) DHP->LTCC Binds to and inhibits Ca_in Ca²⁺ Influx DHP->Ca_in blocks Relaxation Vasodilation DHP->Relaxation Ca_i ↑ Intracellular [Ca²⁺] Ca_in->Ca_i reduces CaM Calmodulin Ca_i->CaM binds Contraction Smooth Muscle Contraction Ca_i->Contraction prevents MLCK_inactive Inactive MLCK CaM->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Myosin_LC_P->Contraction leads to

Caption: Dihydropyridine action on L-type calcium channels.

Experimental Protocols

While specific protocols for this compound are proprietary, the following are generalized methodologies commonly employed to evaluate and compare dihydropyridine derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the L-type calcium channel.

Objective: To quantify the affinity (Ki) of this compound and other dihydropyridines for the dihydropyridine binding site on the L-type calcium channel.

General Procedure:

  • Membrane Preparation: Membranes rich in L-type calcium channels (e.g., from rat cardiac or cerebral cortex tissue) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine or [³H]PN200-110) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, nifedipine).

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted below:

Radioligand Binding Assay Workflow start Start prep Membrane Preparation (e.g., from rat heart) start->prep incubate Incubation: Membranes + Radioligand + Test Compound (e.g., this compound) prep->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow of a radioligand binding assay.

In Vitro Vascular Smooth Muscle Contraction Assay

This assay assesses the functional effect of dihydropyridines on vascular tissue.

Objective: To determine the potency (IC50) of this compound and other dihydropyridines in inhibiting vasoconstriction.

General Procedure:

  • Tissue Preparation: Rings of vascular tissue (e.g., rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Induction: The vascular rings are pre-contracted with a depolarizing agent, typically a high concentration of potassium chloride (KCl), which opens voltage-gated calcium channels.

  • Drug Application: Cumulative concentrations of the test dihydropyridine are added to the organ bath, and the resulting relaxation of the vascular ring is measured isometrically.

  • Data Analysis: Concentration-response curves are constructed, and the IC50 value, representing the concentration of the drug that causes 50% of the maximal relaxation, is calculated.

Summary and Future Directions

This compound stands out among dihydropyridine derivatives due to its persistent binding to L-type calcium channels, a characteristic that likely underlies a long-lasting antihypertensive effect. While direct quantitative comparisons with other dihydropyridines are limited in publicly available literature, the qualitative evidence strongly suggests a favorable pharmacokinetic profile for sustained therapeutic activity. Further research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and safety of this compound in a clinical setting. The unique binding kinetics of this compound may represent a valuable attribute for improving patient compliance and achieving consistent blood pressure control.

Validating the Specificity of SM-6586 for L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of SM-6586 as an L-type calcium channel blocker. By comparing its performance with other established dihydropyridine antagonists and detailing the experimental methodologies used for specificity validation, this document serves as a critical resource for researchers in pharmacology and drug development.

Executive Summary

Comparative Analysis of L-type Calcium Channel Blockers

To contextualize the specificity of this compound, it is essential to compare its characteristics with those of other well-established L-type calcium channel blockers. The following table summarizes the available data.

CompoundClassL-type Channel Affinity (IC₅₀/Kᵢ)Selectivity ProfileKey Features
This compound DihydropyridineData not available in public literatureData not available in public literatureVery slow dissociation from L-type channels, suggesting long-lasting effects.[1]
Nifedipine Dihydropyridine~2-10 nM (IC₅₀)High selectivity for L-type channels over other Ca²⁺ channel subtypes.Rapid onset and short duration of action.
Amlodipine Dihydropyridine~1-5 nM (IC₅₀)Primarily targets L-type channels; may also exhibit some activity at N-type channels at higher concentrations.Long half-life, allowing for once-daily dosing.
Nicardipine Dihydropyridine~1-10 nM (IC₅₀)High selectivity for L-type channels, particularly in vascular smooth muscle.Potent vasodilator with some cerebral and coronary selectivity.
Verapamil Phenylalkylamine~10-50 nM (IC₅₀)Less selective for L-type channels compared to dihydropyridines; also affects cardiac sodium channels.Significant cardiac effects, including negative inotropy and chronotropy.
Diltiazem Benzothiazepine~20-100 nM (IC₅₀)Intermediate selectivity profile between dihydropyridines and verapamil.Both cardiac and vascular effects.

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, temperature). The values presented here are approximate ranges collated from various sources for comparative purposes.

Experimental Methodologies for Specificity Validation

The specificity of a compound for its target is a critical determinant of its therapeutic efficacy and safety profile. The following are key experimental protocols used to validate the specificity of L-type calcium channel blockers like this compound.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To quantify the affinity (Kᵢ) of this compound for the L-type calcium channel binding site.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (e.g., [³H]PN200-110), which is known to bind specifically to L-type calcium channels. The concentration of the competitor that displaces 50% of the radioligand is the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.

Protocol:

  • Membrane Preparation:

    • Isolate tissues rich in L-type calcium channels (e.g., rat heart or brain cortex).

    • Homogenize the tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]PN200-110), and varying concentrations of the unlabeled competitor (this compound or other test compounds).

    • Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand, such as nifedipine).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Electrophysiology (Patch-Clamp Technique)

This technique provides a functional measure of ion channel activity and its modulation by a test compound.

Objective: To determine the inhibitory effect (IC₅₀) of this compound on L-type calcium channel currents.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane. By isolating the L-type calcium current, the inhibitory effect of a compound can be quantified.

Protocol:

  • Cell Preparation:

    • Use a cell line expressing a high density of L-type calcium channels (e.g., HEK293 cells stably transfected with the α₁c subunit) or primary cells known to express these channels (e.g., isolated ventricular myocytes).

    • Plate the cells on glass coverslips for recording.

  • Recording Setup:

    • Mount the coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., Ba²⁺ to enhance the current and reduce calcium-dependent inactivation) and blockers for other ion channels (e.g., tetrodotoxin for sodium channels and tetraethylammonium for potassium channels).

    • Prepare a patch pipette with a small tip opening (1-3 µm) and fill it with an internal solution that mimics the intracellular environment.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

  • Voltage-Clamp and Data Acquisition:

    • Clamp the cell membrane potential at a holding potential where the L-type calcium channels are in a closed state (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward current.

    • Establish a stable baseline recording of the L-type calcium current.

  • Drug Application and Data Analysis:

    • Apply increasing concentrations of this compound to the bath solution.

    • At each concentration, record the L-type calcium current after the drug effect has reached a steady state.

    • Measure the peak current amplitude at each concentration and normalize it to the control current amplitude (before drug application).

    • Plot the percentage of current inhibition against the logarithm of the drug concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for the functional blockade of the L-type calcium channels.

Visualizing Experimental Workflows and Specificity Logic

To further clarify the processes involved in validating the specificity of this compound, the following diagrams illustrate the key experimental workflow and the logical framework for assessing specificity.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_ep Electrophysiology (Patch-Clamp) b_prep Membrane Preparation b_inc Incubation with Radioligand & this compound b_prep->b_inc b_filt Filtration b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_analysis IC50/Ki Determination b_count->b_analysis e_prep Cell Preparation e_rec Whole-Cell Recording e_prep->e_rec e_drug This compound Application e_rec->e_drug e_acq Current Measurement e_drug->e_acq e_analysis IC50 Determination e_acq->e_analysis

Figure 1: Workflow for Specificity Validation.

specificity_logic cluster_target On-Target Activity cluster_off_target Off-Target Screening SM6586 This compound L_type L-type Ca²⁺ Channel SM6586->L_type High Affinity (Low IC50/Ki) N_type N-type Ca²⁺ Channel SM6586->N_type Low Affinity (High IC50/Ki) PQ_type P/Q-type Ca²⁺ Channel SM6586->PQ_type Low Affinity (High IC50/Ki) T_type T-type Ca²⁺ Channel SM6586->T_type Low Affinity (High IC50/Ki) Other Other Receptors & Ion Channels SM6586->Other Minimal Interaction

Figure 2: Ideal Specificity Profile of this compound.

Conclusion

This compound demonstrates clear interaction with L-type calcium channels, distinguished by a slow dissociation rate that implies a potential for long-lasting therapeutic effects.[1] While this qualitative characteristic is promising, the lack of publicly available, quantitative data on its binding affinity and selectivity profile is a significant limitation in definitively validating its specificity. To fully establish this compound as a highly specific L-type calcium channel blocker, further studies are required to determine its Kᵢ or IC₅₀ values against a broad panel of ion channels and receptors. The experimental protocols detailed in this guide provide a robust framework for conducting such validation studies. Researchers are encouraged to utilize these methodologies to generate the necessary data to complete the pharmacological profile of this promising compound.

References

A Comparative Analysis of SM-6586 and Second-Generation Calcium Channel Blockers in Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for the management of hypertension. This guide provides a detailed comparison of the novel dihydropyridine calcium channel blocker, SM-6586, with established second-generation CCBs. The focus is on their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Overview of this compound and Second-Generation Calcium Channel Blockers

This compound is a novel 1,4-dihydropyridine derivative characterized by its remarkably slow dissociation from calcium channel binding sites. This property is thought to contribute to a long-lasting antihypertensive effect, as observed in preclinical studies.[1][2]

Second-generation calcium channel blockers , such as felodipine and isradipine, were developed to offer improved vascular selectivity and a longer duration of action compared to their first-generation predecessors.[3] These agents are widely used in the clinical management of hypertension and angina.[4][5] Some newer generations of CCBs also exhibit activity against N-type and T-type calcium channels, which may provide additional therapeutic benefits.[6][7][8]

Efficacy Data: A Head-to-Head Comparison

Direct comparative clinical trial data between this compound and second-generation calcium channel blockers is not publicly available. However, preclinical and clinical studies on individual agents provide insights into their antihypertensive efficacy.

This compound: Preclinical Observations

A key preclinical study demonstrated that this compound exhibits a potent and sustained inhibitory effect on vascular smooth muscle contraction. The study highlighted its slow-dissociation kinetics from the calcium channel binding sites.[1]

Table 1: Preclinical Efficacy of this compound

ParameterMethodObservationReference
Inhibition of KCl-induced ContractionsRat aortic stripsThis compound showed a much stronger residual inhibitory effect after washout compared to nicardipine, suggesting a very slow rate of dissociation.[1]
Second-Generation Calcium Channel Blockers: Clinical and Preclinical Data

Second-generation CCBs have been extensively studied in both animal models of hypertension and in human clinical trials.

Table 2: Efficacy Data for Second-Generation Calcium Channel Blockers (Felodipine and Isradipine)

DrugStudy TypeModel/PopulationKey FindingsReference
Felodipine Clinical TrialHypertensive patientsSignificantly decreased systolic and diastolic blood pressure.[9]
Clinical TrialPatients with mild essential hypertensionFelodipine ER 10 mg once daily significantly reduced blood pressure compared to placebo.[2]
Preclinical StudySpontaneously Hypertensive Rats (SHR)Dose-dependent antihypertensive effect.[3]
Isradipine Clinical TrialPatients with essential hypertensionIncreased arterial diameter and compliance, indicating vasoselective effects.[10]
ReviewClinical trials in hypertension and anginaDemonstrated antihypertensive efficacy in numerous short-term trials.[11][12]

Mechanism of Action and Signaling Pathways

Both this compound and second-generation CCBs are dihydropyridine derivatives that primarily act by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a subsequent reduction in blood pressure.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dihydropyridine CCB Dihydropyridine CCB L_type_Ca_Channel L-type Calcium Channel Dihydropyridine CCB->L_type_Ca_Channel Blocks Vasodilation Vasodilation Dihydropyridine CCB->Vasodilation Leads to Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Inhibits Calmodulin Calmodulin Ca_ion->Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction G A Acclimatize Spontaneously Hypertensive Rats B Baseline Blood Pressure Measurement (Tail-cuff) A->B C Randomize into Treatment Groups B->C D Oral Administration of Vehicle, this compound, or Second-Gen CCB C->D E Measure Blood Pressure and Heart Rate at Intervals D->E F Continue Daily Dosing for 4 Weeks E->F G Weekly Blood Pressure Monitoring F->G H Data Analysis and Comparison G->H

References

Preclinical Profile of SM-6586: A Comparative Review with Established Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Clinical Data: Despite a comprehensive literature search, no clinical trial data for the investigational dihydropyridine calcium channel blocker SM-6586 is publicly available. Therefore, this guide provides a comparative overview of the preclinical findings for this compound, juxtaposed with established drugs of the same class—nifedipine, nicardipine, and amlodipine—to offer a contextual understanding of its pharmacological profile for researchers, scientists, and drug development professionals. All presented data for this compound is derived from preclinical studies, primarily in rat models.

Executive Summary

This compound is a novel 1,4-dihydropyridine derivative characterized by its potent and long-lasting antihypertensive effects observed in preclinical models. This sustained action is attributed to its exceptionally slow dissociation from calcium channel binding sites. Preclinical evidence in spontaneously hypertensive rats (SHR) demonstrates its efficacy in preventing vascular hypertrophy, a key pathological feature of chronic hypertension. While direct quantitative comparisons of in vivo antihypertensive potency are limited by the available data, the unique binding kinetics of this compound suggest a potential for prolonged duration of action compared to other agents in its class.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound in comparison to nifedipine, nicardipine, and amlodipine.

Table 1: In Vitro Calcium Channel Binding Properties
CompoundAnimal ModelTissueRadioligandKey FindingsCitation
This compound RatHeart and Brain Membranes³H-PN200-110Blockade of binding was not readily reversed by washing, indicating a very slow rate of dissociation. This residual inhibitory effect was much stronger than that of nicardipine.[1]
Nifedipine RatHeart and Brain Membranes³H-PN200-110Inhibition of KCl-induced contractions was easily reversed by washing.[1]
Nicardipine RatHeart and Brain Membranes³H-PN200-110The residual inhibitory effect after washing was much weaker than that of this compound.[1]
Table 2: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
CompoundDoseRoute of AdministrationBlood Pressure ReductionKey ObservationsCitation
This compound Not specified in abstractNot specified in abstractPrevention of vascular hypertrophySuggests effective long-term blood pressure control.
Nifedipine 10 mg/kgOralSubstantial and prolonged fall in blood pressure.Tachycardia was observed, though to a lesser extent than with hydralazine.[2]
Nicardipine 1 mg/kg/dayOral (12 weeks)Normalized systolic blood pressure values.Reduced cardiac hypertrophy.[3]
Amlodipine 10 mg/kg for 6 weeksIntragastricSignificant decrease in mean blood pressure by 29%.No positive hemorheological improvements.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpretation and replication.

Calcium Channel Binding Assay (for this compound, Nifedipine, and Nicardipine)
  • Animal Model: Wistar rats.

  • Tissue Preparation: Membranes from the heart and brain were prepared.

  • Radioligand: ³H-PN200-110, a high-affinity dihydropyridine calcium channel antagonist radioligand, was used to label the binding sites.

  • Assay Principle: The assay measures the ability of the test compounds (this compound, nifedipine, nicardipine) to displace the binding of ³H-PN200-110 from the calcium channels in the prepared membranes.

  • Washout Experiment: To assess the dissociation rate, after incubation with the test compounds, the membranes were washed to remove the unbound drug. The persistence of the blockade of ³H-PN200-110 binding after washing indicates the rate of dissociation of the compound from the receptor.

  • Functional Correlation (Aortic Strip Contraction): Rat aortic strips were pretreated with the compounds. Contractions were then induced by 50 mM KCl. The degree of inhibition of this contraction, even after the drug was removed from the extracellular medium, was measured to assess the residual inhibitory effect.

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Spontaneously hypertensive rats (SHR) are a widely used genetic model of essential hypertension.

  • Drug Administration:

    • Nifedipine: Administered orally at a dose of 10 mg/kg.

    • Nicardipine: Administered orally daily at a dose of 1 mg/kg for 12 weeks.

    • Amlodipine: Administered intragastrically at a dose of 10 mg/kg for 6 weeks.

  • Blood Pressure Measurement: Blood pressure was measured to determine the antihypertensive effect of the compounds. The specific methods (e.g., tail-cuff method, telemetry) would be detailed in the full publications.

  • Assessment of End-Organ Damage: In some studies, secondary effects of hypertension, such as cardiac and vascular hypertrophy, were assessed. For this compound, the prevention of vascular hypertrophy was a key finding. For nicardipine, the reduction of cardiac hypertrophy was noted.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers, including this compound, exert their antihypertensive effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Dihydropyridine_Mechanism_of_Action extracellular Extracellular Space ca_channel L-type Calcium Channel extracellular->ca_channel Ca²⁺ Influx membrane Vascular Smooth Muscle Cell Membrane intracellular Intracellular Space calmodulin Calmodulin ca_channel->intracellular ca_ion Ca²⁺ sm_6586 This compound (Dihydropyridine) sm_6586->ca_channel vasodilation Vasodilation sm_6586->vasodilation Promotes mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck myosin_lc Myosin Light Chain mlck->myosin_lc myosin_lc_p Phosphorylated Myosin Light Chain myosin_lc->myosin_lc_p vasoconstriction Vasoconstriction myosin_lc_p->vasoconstriction

Caption: Mechanism of action of this compound and other dihydropyridine calcium channel blockers.

Experimental Workflow for Preclinical Antihypertensive Drug Evaluation

The general workflow for evaluating a novel antihypertensive agent like this compound in a preclinical setting is a multi-step process.

Antihypertensive_Drug_Evaluation_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (e.g., Calcium Channel Binding Assay) start->in_vitro in_vivo In Vivo Efficacy Studies (Spontaneously Hypertensive Rats) in_vitro->in_vivo Promising candidates pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd toxicology Toxicology and Safety Studies pk_pd->toxicology decision Go/No-Go Decision for Clinical Development toxicology->decision decision->start No-Go (Optimize) clinical Clinical Trials (Phase I, II, III) decision->clinical Go

Caption: General experimental workflow for preclinical evaluation of an antihypertensive drug.

Conclusion

The available preclinical data for this compound suggest it is a potent dihydropyridine calcium channel blocker with a potentially long duration of action due to its slow dissociation from L-type calcium channels. Its ability to prevent vascular hypertrophy in spontaneously hypertensive rats is a promising finding. However, the lack of publicly available clinical trial data prevents a comprehensive evaluation of its therapeutic potential and safety profile in humans. Further research and disclosure of clinical data would be necessary to fully understand the clinical relevance of this compound in the management of hypertension.

References

Validating the Effects of Dihydropyridine Calcium Channel Blockers with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of dihydropyridine calcium channel blockers, exemplified by compounds like SM-6586 and the more widely studied nifedipine, with genetic knockout models targeting the L-type calcium channel. The primary target of these drugs is the α1c subunit of the L-type voltage-gated calcium channel, encoded by the CACNA1C gene. By comparing the phenotypic outcomes of pharmacological blockade with those of genetic deletion, researchers can gain deeper insights into the specific roles of this channel in physiological and pathological processes.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers are a class of drugs that primarily act on the L-type calcium channels in vascular smooth muscle.[1][2] By blocking the influx of calcium into these cells, they induce vasodilation, leading to a decrease in blood pressure.[1][2][3] This makes them effective in treating hypertension and angina. While their main effect is on blood vessels, they can also influence cardiac muscle cells.[3][4]

The logical workflow for validating the on-target effects of a dihydropyridine calcium channel blocker like this compound involves comparing its pharmacological effects to the phenotype of a genetic knockout of its target, the CACNA1C gene.

cluster_0 Pharmacological Arm cluster_1 Genetic Arm Wild-type Model Wild-type Model Administer Dihydropyridine (e.g., this compound/Nifedipine) Administer Dihydropyridine (e.g., this compound/Nifedipine) Wild-type Model->Administer Dihydropyridine (e.g., this compound/Nifedipine) Observe Phenotype A Observe Phenotype A Administer Dihydropyridine (e.g., this compound/Nifedipine)->Observe Phenotype A Compare Phenotypes Compare Phenotypes Observe Phenotype A->Compare Phenotypes Comparison Genetic Knockout Model (Cacna1c-/-) Genetic Knockout Model (Cacna1c-/-) Observe Phenotype B Observe Phenotype B Genetic Knockout Model (Cacna1c-/-)->Observe Phenotype B Observe Phenotype B->Compare Phenotypes Comparison Validate On-Target Effect Validate On-Target Effect Compare Phenotypes->Validate On-Target Effect If Phenotype A ≈ Phenotype B

Caption: Logical workflow for validating on-target drug effects.

Comparative Data: Pharmacological vs. Genetic Models

This section presents a summary of expected outcomes when comparing the effects of a dihydropyridine calcium channel blocker to a Cacna1c knockout model in key physiological and behavioral domains.

Cardiovascular Phenotype
ParameterDihydropyridine Treatment (e.g., Nifedipine) in Wild-Type MiceCacna1c Knockout MiceSupporting Evidence
Blood Pressure Decreased systemic blood pressureHypotensionDihydropyridines are well-established anti-hypertensive agents. Genetic deletion of the target would be expected to mimic this effect.
Cardiac Hypertrophy Can prevent or regress cardiac hypertrophy in models of pressure overloadMay develop spontaneous cardiac hypertrophy and heart failure with age or under stressWhile acute blockade can be protective, chronic absence of the channel can lead to maladaptive remodeling.
Heart Rate May cause reflex tachycardia due to vasodilationVariable, may show bradycardia or arrhythmiasThe baroreceptor reflex in response to drug-induced hypotension is absent in the constitutive knockout model.
Neurological Phenotype
ParameterDihydropyridine Treatment (e.g., Nifedipine) in Wild-Type MiceCacna1c Knockout MiceSupporting Evidence
Spatial Learning & Memory Can impair or have no effect, depending on the dose and taskDeficits in spatial learning and memoryStudies using the Morris water maze have shown impaired performance in Cacna1c knockout mice. Nifedipine has been shown to affect long-term potentiation.
Synaptic Plasticity (LTP) Inhibits Long-Term Potentiation (LTP) in wild-type miceImpaired LTPIn a mouse model of Timothy syndrome (a CACNA1C gain-of-function mutation), nifedipine paradoxically rescued LTP deficits.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for CACNA1C Expression

Objective: To confirm the reduction or absence of the CACNA1C protein in knockout models and to assess any compensatory changes in protein expression following chronic drug treatment.

Protocol:

  • Tissue Lysis: Homogenize mouse heart or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-50 µg of protein per well onto a 3-8% Tris-Acetate gradient gel for optimal resolution of the high molecular weight CACNA1C protein (~240 kDa).

  • Electrotransfer: Transfer proteins to a nitrocellulose or PVDF membrane using a wet transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CACNA1C (e.g., Alomone Labs ACC-003 or Proteintech 21774-1-AP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Tissue Lysis Tissue Lysis Protein Quantification Protein Quantification Tissue Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Caption: Western blot experimental workflow.

Measurement of Cardiac Hypertrophy in Mice

Objective: To assess changes in heart size and mass in response to drug treatment or genetic modification.

Protocol:

  • Echocardiography (In Vivo):

    • Anesthetize the mouse and perform transthoracic echocardiography using a high-frequency ultrasound system.

    • Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

    • Calculate fractional shortening and ejection fraction to assess cardiac function.

  • Post-Mortem Analysis (Ex Vivo):

    • Euthanize the mouse and excise the heart.

    • Separate the atria and right ventricle from the left ventricle.

    • Wash the chambers in saline and blot dry.

    • Measure the weight of the left ventricle and the total heart.

    • Normalize heart weight to body weight or tibia length to determine the hypertrophic index.

cluster_0 In Vivo cluster_1 Ex Vivo Echocardiography Echocardiography Measure LV Dimensions & Function Measure LV Dimensions & Function Echocardiography->Measure LV Dimensions & Function Heart Excision Heart Excision Chamber Dissection & Weighing Chamber Dissection & Weighing Heart Excision->Chamber Dissection & Weighing Calculate Hypertrophic Index Calculate Hypertrophic Index Chamber Dissection & Weighing->Calculate Hypertrophic Index

Caption: Protocol for assessing cardiac hypertrophy.

Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate hippocampal-dependent spatial learning and memory, which can be affected by alterations in L-type calcium channel function.

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the water surface.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, place the mouse in the water facing the wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform. If the platform is not found within 60-90 seconds, gently guide the mouse to it.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Track the mouse's movement and measure the time spent in the target quadrant (where the platform was previously located).

Acquisition Phase (4-5 days) Acquisition Phase (4-5 days) Probe Trial Probe Trial Acquisition Phase (4-5 days)->Probe Trial Measure Escape Latency & Path Length Measure Escape Latency & Path Length Acquisition Phase (4-5 days)->Measure Escape Latency & Path Length Measure Time in Target Quadrant Measure Time in Target Quadrant Probe Trial->Measure Time in Target Quadrant

Caption: Morris water maze experimental phases.

By employing these comparative approaches and detailed experimental protocols, researchers can effectively validate the on-target effects of dihydropyridine calcium channel blockers and further elucidate the multifaceted roles of L-type calcium channels in health and disease.

References

Comparative Analysis of SM-6586 Enantiomers in Hypertension: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Antihypertensive Properties of a Novel Dihydropyridine Calcium Channel Blocker

This guide provides a comparative overview of the antihypertensive effects of the enantiomers of SM-6586, a novel 1,4-dihydropyridine derivative. This compound has been identified as a potent calcium channel blocker with a characteristically long-lasting therapeutic effect. This protracted action is attributed to its slow dissociation from its binding sites.

While comprehensive in vivo comparative studies detailing the dose-response and antihypertensive efficacy of the individual (+) and (-) enantiomers of this compound are not extensively available in the public domain, existing research provides valuable insights into their pharmacological properties.

Insights from In Vitro Studies

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with calcium channels. One key study highlighted that the (+) enantiomer of this compound is a novel 1,4-dihydropyridine derivative with a very slow rate of dissociation from its binding site, which is believed to be the underlying reason for its sustained antihypertensive action[1].

Interestingly, this study also reported that no significant difference in the irreversibility of binding to calcium channels was observed between the this compound enantiomers[1]. This finding from in vitro experiments suggests that both enantiomers may share a similar binding mechanism, although it does not directly translate to their in vivo antihypertensive potency.

Experimental Protocols

To provide context for the type of research that would be necessary to fully compare the antihypertensive effects of the this compound enantiomers, this section outlines a typical experimental protocol for evaluating antihypertensive agents in a widely used animal model.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This experimental model is a standard for preclinical evaluation of antihypertensive drugs.

Objective: To determine and compare the dose-dependent antihypertensive effects of the (+) and (-) enantiomers of this compound following oral administration in conscious spontaneously hypertensive rats.

Animals: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks of age, with established hypertension.

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and light-controlled environment with free access to standard chow and water.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. Rats are trained for this procedure for several days before the study to minimize stress-induced fluctuations in blood pressure.

  • Drug Administration: The this compound enantiomers and a vehicle control are administered orally via gavage. A range of doses for each enantiomer would be selected to establish a dose-response relationship.

  • Data Collection: Blood pressure and heart rate are monitored at multiple time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose) to assess the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The changes in blood pressure from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different doses of each enantiomer against the vehicle control and against each other.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for dihydropyridine calcium channel blockers like this compound involves the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium, leading to vasodilation and a subsequent reduction in blood pressure.

Below are diagrams illustrating the general signaling pathway of calcium channel blockers and a typical experimental workflow for their evaluation.

DHP Dihydropyridine (e.g., this compound) LTypeCa L-type Ca2+ Channel (Vascular Smooth Muscle) DHP->LTypeCa CaInflux Ca2+ Influx DHP->CaInflux CaCalmodulin Ca2+-Calmodulin Complex CaInflux->CaCalmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation CaCalmodulin->MLCK MLC Myosin Light Chain Phosphorylation MLCK->MLC Contraction Vasoconstriction MLC->Contraction Relaxation Vasodilation BP Decreased Blood Pressure Relaxation->BP

Caption: General signaling pathway of dihydropyridine calcium channel blockers.

Acclimatization Animal Acclimatization (SHR) BaselineBP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->BaselineBP Grouping Randomization into Treatment Groups BaselineBP->Grouping Admin Oral Administration ((+)-SM-6586, (-)-SM-6586, Vehicle) Grouping->Admin PostDoseBP Post-dose Blood Pressure Monitoring (0-24h) Admin->PostDoseBP Analysis Data Analysis (Change from Baseline, Statistical Comparison) PostDoseBP->Analysis Conclusion Conclusion on Comparative Antihypertensive Effects Analysis->Conclusion

References

Meta-Analysis of SM-6586: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is based on publicly available preclinical research. As of this review, there is a notable absence of recent clinical trials or meta-analyses for SM-6586 in the scientific literature. The majority of the detailed research dates back to the early 1990s.

Introduction

This compound is a novel 1,4-dihydropyridine derivative identified as a potent and long-lasting calcium channel blocker.[1] Its chemical name is methyl 1,4-dihydro-2,6-dimethyl-3-[3-(N-benzyl-N-methyl-aminomethyl)-1,2,4-oxadiazolyl-5-yl]-4-(3-nitrophenyl)pyridine-5-carboxylate.[1] Research suggests that its prolonged antihypertensive effect is due to a very slow rate of dissociation from its binding sites.[1] This guide synthesizes the foundational data on this compound, comparing its in-vitro performance with other calcium antagonists based on available preclinical studies.

Quantitative Data Presentation

The following table summarizes the comparative effects of this compound and other calcium channel blockers on the reversal of binding site blockade and inhibition of KCl-induced contractions in rat aortic strips.

Table 1: Comparison of Reversibility and Inhibitory Effects

Compound Reversibility of ³H-PN200-110 Binding Site Blockade Residual Inhibitory Effect on KCl-induced Contractions
This compound Not readily reversed by washing Very strong
Nicardipine - Weaker than this compound
Nifedipine Reversed by washing Easily reversed by washing
Nitrendipine Reversed by washing Easily reversed by washing
Nimodipine Reversed by washing -

Data sourced from in-vitro studies on rat heart and brain membranes, and rat aortic strips.[1]

Mechanism of Action: Calcium Channel Blockade

This compound functions as a calcium channel blocker, a class of drugs that inhibits the flow of extracellular Ca²⁺ into cells through L-type calcium channels. This action is particularly effective in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The sustained effect of this compound is attributed to its slow dissociation from these channels.[1]

cluster_membrane Cell Membrane CaChannel L-type Calcium Channel Intracellular Intracellular Ca²⁺ (Reduced Influx) CaChannel->Intracellular Blocked SM6586 This compound SM6586->CaChannel Binds & Blocks (Slow Dissociation) Extracellular Extracellular Ca²⁺ Extracellular->CaChannel Ca²⁺ Influx Response Vasodilation & Reduced Blood Pressure Intracellular->Response Leads to cluster_protocol Experimental Workflow: Aortic Strip Assay p1 1. Isolate Rat Aortic Strips p2 2. Pretreat Strips with this compound or Comparator Drug p1->p2 p3 3. Wash Strips (Remove extracellular drug) p2->p3 p4 4. Induce Contraction (50 mM KCl) p3->p4 p5 5. Measure Inhibition of Contraction p4->p5

References

Safety Operating Guide

Navigating the Disposal of SM-6586: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of SM-6586, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The physical and chemical properties of this compound, along with recommended safety measures, are summarized below.

Property/PrecautionSpecificationSource
Appearance Solid[1]
Solubility Soluble in DMSO at 20 mg/mL[1]
Personal Protective Equipment (PPE) NIOSH-approved dust respirator, rubber or neoprene gloves, goggles with side shields[2]
Ventilation Use in a chemical fume hood with local exhaust to minimize exposure[1][2]
First Aid - Inhalation Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
First Aid - Skin Contact Wash affected areas thoroughly with soap and water. If irritation develops, consult a physician.[2]
First Aid - Eye Contact Flush eyes with flowing water for at least 15 minutes. If irritation develops, consult a physician.[2]
First Aid - Ingestion Give several glasses of milk or water and induce vomiting. Seek immediate medical attention. Never give fluids or induce vomiting if the person is unconscious or having convulsions.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to be straightforward and to mitigate risks associated with chemical handling.

Experimental Protocol: Waste Neutralization and Disposal

  • Containment of Spills: In the event of a spill, immediately wear a NIOSH-approved dust respirator.[2]

  • Material Collection: Carefully sweep or shovel the spilled material into a designated waste disposal container.[2]

  • Dust Suppression: Use an absorbent material to prevent the dispersion of dust.[2]

  • Decontamination of Area: Wash the affected area with water.[2]

  • Final Disposal: Dispose of the contained material in accordance with all applicable federal, state, and local governmental regulations.[2]

This structured approach ensures that the disposal of this compound is handled in a manner that is safe for laboratory personnel and compliant with regulatory standards.

Disposal Decision Pathway

The logical flow for the proper disposal of this compound can be visualized as a clear decision-making process. This ensures that all necessary steps are considered and implemented.

This compound Disposal Workflow start Start: this compound Waste Generated assess_spill Assess for Spills start->assess_spill spill_procedure Follow Spill Containment Protocol: 1. Wear NIOSH-approved respirator. 2. Sweep/shovel into waste container. 3. Use absorbent for dust. 4. Wash area with water. assess_spill->spill_procedure Yes no_spill No Spill: Direct Waste assess_spill->no_spill No package_waste Package Waste Securely in a Labeled Container spill_procedure->package_waste no_spill->package_waste dispose Dispose of Container According to Federal, State, and Local Regulations package_waste->dispose end End: Disposal Complete dispose->end

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Protocols for SM-6586

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Na+/Ca2+ Exchanger Inhibitor, SM-6586.

This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling

This compound, also known as SEA0400, is classified as not a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.[1]

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with the substance.[1]
Hand Protection Protective gloves (e.g., nitrile)To avoid skin contact.[1]
Body Protection Impervious clothing (laboratory coat)To protect skin and clothing from contamination.[1]
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation of dust.[1]

First Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]
Skin Contact Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1]

Storage: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various experimental systems.

ParameterValueCell Type/SystemReference
IC₅₀ 5.0 nMCultured rat astrocytes (Na⁺-dependent Ca²⁺ uptake)[3]
IC₅₀ 33 nMCultured rat neurons (Na⁺-dependent Ca²⁺ uptake)[3]
EC₅₀ (inward NCX current) 31 nMMouse ventricular myocytes
EC₅₀ (outward NCX current) 28 nMMouse ventricular myocytes

Experimental Protocols

In Vitro: Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • Cultured cells (e.g., neurons, astrocytes, or cardiomyocytes) plated on glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading solution of 1-5 µM Fluo-4 AM in HBSS. Add approximately 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS or culture medium and allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Image Acquisition:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Acquire baseline fluorescence images.

    • Add this compound at the desired final concentration to the imaging medium.

    • Continuously record fluorescence changes over time to monitor intracellular calcium levels.

In Vivo: Canine Model of Myocardial Stunning

This protocol outlines the administration of this compound in a canine model of ischemia/reperfusion injury.

Animal Model:

  • Anesthetized open-chest dogs.

Procedure:

  • Induce myocardial stunning by a 15-minute occlusion of the left anterior descending coronary artery, followed by reperfusion.

  • One minute before reperfusion, administer a bolus intravenous injection of this compound at a dose of 0.3 or 1.0 mg/kg.

  • Monitor hemodynamic parameters and myocardial function (e.g., percent segment shortening) throughout the reperfusion period (e.g., 4 hours).

Signaling Pathway

This compound is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a key protein in maintaining cellular calcium homeostasis. The NCX can operate in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx).

NCX_Pathway cluster_membrane Plasma Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_out Extracellular Ca2+ NCX->Ca_out Na_in Intracellular Na+ NCX->Na_in Ca_in Intracellular Ca2+ Ca_in->NCX 1 Ca2+ Na_out Extracellular Na+ Na_out->NCX 3 Na+ SM6586 This compound SM6586->NCX Inhibits

Caption: The Na+/Ca2+ exchanger (NCX) facilitates the exchange of sodium and calcium ions across the plasma membrane. This compound inhibits this exchange.

Operational and Disposal Plan

As this compound is not classified as a hazardous substance, standard procedures for the disposal of non-hazardous laboratory chemicals should be followed. However, it is crucial to consult and adhere to all applicable country, federal, state, and local regulations.

Disposal of Unused Solid this compound:

  • Ensure the material is clearly labeled.

  • Dispose of in accordance with institutional guidelines for non-hazardous chemical waste. This may involve placing it in a designated container for chemical waste pickup.

Disposal of Solutions Containing this compound:

  • Aqueous Solutions: For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office. Some non-hazardous aqueous waste may be permissible for drain disposal with copious amounts of water, but this requires institutional approval.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated container for non-halogenated organic solvent waste. The container must be properly labeled with all its contents.

Disposal of Contaminated Labware:

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. The empty, rinsed container can then be disposed of as regular laboratory glass or plastic waste.

  • Contaminated Consumables: Items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of as chemical waste.

Emergency Spills:

  • Evacuate the area if necessary.

  • Wear appropriate PPE.

  • For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Clean the spill area with soap and water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SM-6586
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SM-6586

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。